3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
Description
Properties
IUPAC Name |
3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSYLFPQPSYRKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365430 | |
| Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57465-40-4 | |
| Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
CAS Number: 57465-40-4
This technical guide provides a comprehensive overview of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, a versatile heterocyclic compound with applications in organic synthesis and potential relevance to drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its synthesis, chemical properties, and key reactions.
Chemical and Physical Properties
| Property | Value (for 3-sulfolene) | Reference |
| Molecular Formula | C₁₀H₁₀O₂S | N/A |
| Molecular Weight | 194.25 g/mol | N/A |
| Melting Point | 64-65.5 °C | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water and many organic solvents | [2] |
Synthesis of this compound
A key method for the synthesis of 3-aryl-2,5-dihydrothiophene-1,1-dioxides involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between an aryl halide and 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene).
Experimental Protocol: Palladium-Catalyzed Arylation of 3-Sulfolene
This protocol is based on the general procedure for the Heck reaction of aryl halides with alkenes.[3]
Materials:
-
Iodobenzene
-
3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a dry, inert-atmosphere flask, add palladium(II) acetate, tri(o-tolyl)phosphine, and acetonitrile.
-
Stir the mixture at room temperature until a clear solution is formed.
-
Add iodobenzene, 3-sulfolene, and triethylamine to the reaction flask.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford this compound.
Expected Yield: While specific yields for this reaction are not detailed in the readily available literature, Heck reactions of this type typically provide moderate to good yields.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to its ability to undergo a retro-cheletropic reaction to generate 2-phenyl-1,3-butadiene in situ. This diene can then participate in various cycloaddition reactions, most notably the Diels-Alder reaction.
Cheletropic Extrusion of Sulfur Dioxide
Upon heating, this compound undergoes a reversible cheletropic extrusion of sulfur dioxide to form 2-phenyl-1,3-butadiene.[4] This reaction is a clean and efficient method for generating the diene, which can be trapped in situ by a suitable dienophile.
General Reaction Conditions: The thermal decomposition typically occurs at temperatures above 100 °C, often in a high-boiling solvent such as xylene or toluene.[2]
Diagram of the Cheletropic Extrusion:
Caption: Thermal extrusion of SO₂ from this compound.
Diels-Alder Reaction
The in situ generated 2-phenyl-1,3-butadiene is a versatile diene for Diels-Alder reactions, allowing for the construction of various six-membered ring systems. A common application is the reaction with N-phenylmaleimide to form a substituted cyclohexene derivative.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
This protocol is adapted from the procedure for the reaction of in situ generated 1,3-butadiene with N-phenylmaleimide.[5][6]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene or Xylene
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine this compound and N-phenylmaleimide in a high-boiling solvent such as toluene or xylene.
-
Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) to initiate the thermal extrusion of sulfur dioxide and the subsequent Diels-Alder reaction.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Diagram of the Diels-Alder Reaction Pathway:
Caption: In situ generation of 2-phenyl-1,3-butadiene and subsequent Diels-Alder reaction.
Relevance in Drug Discovery
Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of phenyl rings. The replacement of a phenyl group with a thiophene ring can modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. While there are no specific drugs directly synthesized from this compound in the public domain, its derivatives, particularly the resulting phenyl-substituted cyclohexenes and other carbocycles formed via Diels-Alder reactions, represent scaffolds of interest in medicinal chemistry. The ability to introduce a phenyl group onto a diene system, which can then be elaborated into more complex structures, makes this compound a useful building block for the synthesis of novel chemical entities for drug discovery programs.
Spectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited, the following table outlines the expected spectroscopic characteristics based on the parent compound, 3-sulfolene, and general principles of spectroscopy.
| Technique | Expected Features for this compound | Reference (for 3-sulfolene) |
| ¹H NMR | Signals for the phenyl protons, olefinic proton, and methylene protons adjacent to the sulfone group. | [7] |
| ¹³C NMR | Resonances for the aromatic carbons, olefinic carbons, and aliphatic carbons. | N/A |
| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretch of the sulfone group, as well as bands for C=C and aromatic C-H stretching. | [8] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (194.04 g/mol ), along with fragmentation patterns potentially showing the loss of SO₂. | [8] |
Researchers are advised to perform full spectral characterization upon synthesis to confirm the structure and purity of this compound.
References
- 1. 3-SULFOLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Reaction of 1,3-dienes with sulphur dioxide. Part 1. Thermal decomposition of 2,5-dihydrothiophen 1,1-dioxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. rsc.org [rsc.org]
- 7. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-SULFOLENE(77-79-2) MS [m.chemicalbook.com]
3-Phenyl-3-sulfolene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-3-sulfolene, also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide, is a heterocyclic organic compound featuring a five-membered sulfolene ring substituted with a phenyl group. This molecule serves as a stable precursor to 2-phenyl-1,3-butadiene, a substituted diene of significant interest in organic synthesis, particularly in Diels-Alder reactions for the construction of complex cyclic systems. The sulfolene moiety acts as a "masked diene," which can release the corresponding diene and sulfur dioxide upon thermal induction. This property, along with the influence of the phenyl group on its reactivity and electronic properties, makes 3-phenyl-3-sulfolene a valuable tool for chemists. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 3-phenyl-3-sulfolene, with a focus on its practical application in research and development.
Chemical and Physical Properties
A summary of the known physical and chemical properties of 3-Phenyl-3-sulfolene is presented below. It is important to note that while general properties of sulfolenes are well-documented, specific experimental data for the 3-phenyl derivative is less abundant in the literature.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₂S |
| Molecular Weight | 194.25 g/mol |
| Appearance | White to off-white crystalline solid (presumed) |
| Melting Point | 104-106 °C |
| Boiling Point | Decomposes upon heating |
| Solubility | Soluble in many organic solvents. |
| CAS Number | 57465-40-4 |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 3-Phenyl-3-sulfolene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz): δ 7.41-7.31 (m, 5H, Ar-H), 6.28 (t, J = 1.8 Hz, 1H, C=CH), 4.02 (t, J = 1.8 Hz, 4H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 137.9, 134.5, 129.3, 128.8, 126.3, 122.9, 57.9, 57.7.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Phenyl-3-sulfolene is expected to show characteristic absorption bands for the sulfone group and the aromatic ring.
-
SO₂ Stretch (asymmetric): ~1300 cm⁻¹ (strong)
-
SO₂ Stretch (symmetric): ~1130 cm⁻¹ (strong)
-
C=C Stretch (aromatic): ~1600 cm⁻¹ and ~1480 cm⁻¹
-
=C-H Stretch (aromatic): ~3100-3000 cm⁻¹
-
C-H Stretch (aliphatic): ~3000-2850 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry data would confirm the molecular weight of 3-Phenyl-3-sulfolene. The fragmentation pattern would likely involve the loss of sulfur dioxide (SO₂, 64 m/z) and fragmentation of the resulting diene.
-
[M]⁺: 194 m/z
-
[M - SO₂]⁺: 130 m/z
Experimental Protocols
Synthesis of 3-Phenyl-3-sulfolene
The primary synthetic route to 3-phenyl-3-sulfolene involves the cheletropic addition of sulfur dioxide to 2-phenyl-1,3-butadiene.
Reaction:
Detailed Methodology:
-
Preparation of 2-Phenyl-1,3-butadiene: The diene can be synthesized via a Wittig reaction between benzaldehyde and allylidenetriphenylphosphorane or through palladium-catalyzed cross-coupling reactions.
-
Cheletropic Cycloaddition:
-
In a sealed pressure vessel, dissolve 2-phenyl-1,3-butadiene (1 equivalent) in a suitable solvent such as benzene or toluene.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Condense a measured amount of sulfur dioxide (excess, typically 1.5-2 equivalents) into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.
-
Upon completion, carefully vent the excess sulfur dioxide in a fume hood.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 3-phenyl-3-sulfolene as a crystalline solid.
-
Reactivity and Applications
The chemistry of 3-phenyl-3-sulfolene is dominated by its ability to undergo a retro-cheletropic reaction to generate 2-phenyl-1,3-butadiene in situ.
Thermal Decomposition (Retro-Cheletropic Reaction)
Upon heating, 3-phenyl-3-sulfolene undergoes a reversible cheletropic extrusion of sulfur dioxide to yield 2-phenyl-1,3-butadiene. This reaction is a key feature of its utility in organic synthesis. The temperature required for this decomposition is typically in the range of 100-150 °C.
Caption: Reversible cheletropic reaction of 3-phenyl-3-sulfolene.
Diels-Alder Reactions
The primary application of 3-phenyl-3-sulfolene is as a stable, solid source of 2-phenyl-1,3-butadiene for Diels-Alder reactions. The in situ generation of the diene allows for reactions with various dienophiles to form substituted cyclohexene derivatives, which are important structural motifs in many natural products and pharmaceuticals.
Experimental Workflow:
Caption: Workflow for Diels-Alder reaction using 3-phenyl-3-sulfolene.
Signaling Pathways and Biological Activity
Currently, there is limited information available in the scientific literature regarding the specific biological activity of 3-phenyl-3-sulfolene or its involvement in any signaling pathways. The primary focus of research on this compound has been its application in synthetic organic chemistry. Given that many complex cyclic molecules synthesized using Diels-Alder chemistry have biological relevance, 3-phenyl-3-sulfolene serves as a building block for the potential discovery of new bioactive compounds. Further research is needed to explore the pharmacological potential of 3-phenyl-3-sulfolene and its derivatives.
Conclusion
3-Phenyl-3-sulfolene is a valuable reagent in organic synthesis, primarily utilized as a stable and convenient precursor for the in situ generation of 2-phenyl-1,3-butadiene. Its application in Diels-Alder reactions provides a powerful method for the construction of substituted cyclohexene rings, which are prevalent in biologically active molecules. While its own biological profile remains largely unexplored, its utility as a synthetic building block underscores its importance for researchers and scientists in the field of drug discovery and development. Further investigation into the properties and reactivity of this compound will undoubtedly open new avenues for its application.
Technical Guide: Physical Properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Physical Properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
Executive Summary
This technical guide addresses the physical properties of the compound this compound. An extensive search of scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical and spectral data for this specific molecule. While basic identifiers such as molecular formula and weight are established, critical experimental parameters including melting point, boiling point, and solubility have not been reported in the available literature.
This document summarizes the limited information available for this compound and, for comparative context, provides a more detailed overview of the well-characterized parent compound, 2,5-dihydrothiophene 1,1-dioxide (commonly known as sulfolene). This information is intended to provide a foundational understanding for researchers and professionals working with related chemical structures.
General Information on this compound
Basic molecular information for this compound has been identified from chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂S | [1] |
| Molecular Weight | 194.25 g/mol | [1] |
| CAS Number | 57465-40-4 | [1] |
No experimental data for the following physical properties of this compound could be retrieved from the searched resources:
-
Melting Point
-
Boiling Point
-
Solubility
-
Density
-
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
The lack of this information in public databases suggests that the compound is not widely synthesized or characterized. Researchers requiring this data would likely need to perform experimental determination following a synthesis of the compound.
Physical Properties of the Parent Compound: 2,5-Dihydrothiophene 1,1-dioxide (Sulfolene)
Due to the absence of data for the phenyl-substituted derivative, the physical properties of the parent compound, 2,5-dihydrothiophene 1,1-dioxide (sulfolene), are provided below for reference. These values can serve as a baseline for estimating the properties of its derivatives.
Table of Physical Properties for 2,5-Dihydrothiophene 1,1-dioxide
| Property | Value | Experimental Conditions | Source |
| Melting Point | 65-66 °C | - | [2] |
| Appearance | White crystalline solid | - | [2] |
| Solubility | Soluble in water and many organic solvents | - | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available as the data itself has not been published. However, standard methodologies for determining these properties are well-established in the field of chemistry.
A generalized workflow for the synthesis and characterization of a novel compound like this compound is presented below.
Signaling Pathways and Logical Relationships
The conducted research did not identify any described signaling pathways or complex logical relationships involving this compound that would necessitate visualization.
Conclusion
There is a notable lack of publicly available, experimentally determined physical and spectral data for this compound. Researchers and drug development professionals interested in this specific compound should be prepared to undertake its synthesis and subsequent characterization to determine its physical properties. The data for the parent compound, 2,5-dihydrothiophene 1,1-dioxide (sulfolene), can be used as a preliminary reference. Future work should focus on the synthesis and thorough characterization of this compound to fill this data gap in the chemical literature.
References
The Formation of 3-Phenyl-3-Sulfolene: A Mechanistic and Synthetic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenyl-3-sulfolene, a substituted dihydrothiophene 1,1-dioxide, is a key synthetic intermediate, primarily utilized as a stable precursor for the in situ generation of 1-phenyl-1,3-butadiene for Diels-Alder reactions. This technical guide provides a comprehensive overview of the principal mechanism for the formation of 3-phenyl-3-sulfolene, focusing on the palladium-catalyzed Heck-Matsuda reaction. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis and application in research and development.
Introduction
Substituted 3-sulfolenes are of significant interest in organic synthesis due to their ability to undergo a retro-cheletropic reaction upon heating, extruding sulfur dioxide to generate highly reactive 1,3-dienes. This property makes them stable and easily handleable diene precursors. 3-Phenyl-3-sulfolene, in particular, provides access to 1-phenyl-1,3-butadiene, a valuable synthon in the construction of complex phenyl-substituted cyclic systems. The most efficient and regioselective method for the synthesis of 3-phenyl-3-sulfolene is the Heck-Matsuda reaction, which involves the palladium-catalyzed arylation of 3-sulfolene with a phenyldiazonium salt.
Mechanism of Formation: The Heck-Matsuda Reaction
The formation of 3-phenyl-3-sulfolene from 3-sulfolene (also known as butadiene sulfone) and a phenyldiazonium salt proceeds via a palladium-catalyzed cross-coupling reaction known as the Heck-Matsuda reaction. This reaction offers advantages over traditional Heck reactions using aryl halides, such as milder reaction conditions and the obviation of the need for phosphine ligands and anaerobic conditions.[1]
The catalytic cycle can be summarized in the following key steps:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryldiazonium salt to a Pd(0) species, forming an arylpalladium(II) complex and releasing nitrogen gas.
-
Carbopalladation: The arylpalladium(II) complex then undergoes syn-addition to the double bond of the 3-sulfolene. The addition occurs from the less sterically hindered face of the double bond.
-
Syn β-Hydride Elimination: A syn-elimination of a palladium hydride species from the resulting alkylpalladium(II) intermediate occurs, leading to the formation of a new carbon-carbon double bond and regenerating a Pd(0) species or a related palladium hydride complex. This step results in the migration of the double bond within the sulfolene ring.
-
Isomerization: The initially formed 2-phenyl-4-sulfolene isomer is not the thermodynamically stable product. A subsequent base-promoted isomerization leads to the desired 3-phenyl-3-sulfolene.[1]
Visualizing the Heck-Matsuda Catalytic Cycle
References
Spectroscopic and Synthetic Profile of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide (also known as 3-Phenyl-3-sulfolene). Due to the limited availability of direct and complete experimental data for this specific compound in publicly accessible literature, this guide combines information from a key synthetic reference with representative spectroscopic data from closely related analogs. This approach offers a robust framework for researchers interested in the synthesis, characterization, and application of this class of compounds.
Spectroscopic Data
Table 1: Representative ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2,5-Dihydrothiophene 1,1-dioxide | CDCl₃ | 3.84 | s | 4H | CH₂ |
| 5.95 | s | 2H | CH=CH | ||
| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | CDCl₃ | 2.00 | s | 3H | CH₃ |
| 3.65-3.80 | m | 4H | CH₂ | ||
| 5.70 | br s | 1H | C=CH |
Table 2: Representative ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| 2,5-Dihydrothiophene 1,1-dioxide | CDCl₃ | 56.5 | CH₂ |
| 127.8 | CH=CH | ||
| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | CDCl₃ | 22.1 | CH₃ |
| 52.8 | C5-H₂ | ||
| 61.2 | C2-H₂ | ||
| 120.9 | C4=CH | ||
| 139.5 | C3=C |
Table 3: Representative Infrared (IR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2,5-Dihydrothiophene 1,1-dioxide | ~1300-1320 | SO₂ asymmetric stretching |
| ~1120-1130 | SO₂ symmetric stretching | |
| ~1620 | C=C stretching |
Table 4: Representative Mass Spectrometry (MS) Data
| Compound | m/z | Assignment |
| 2,5-Dihydrothiophene 1,1-dioxide | 118 | [M]⁺ |
| 54 | [C₄H₆]⁺ (retro-Diels-Alder fragmentation) | |
| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | 132 | [M]⁺ |
| 68 | [C₅H₈]⁺ (retro-Diels-Alder fragmentation) |
Experimental Protocols
The synthesis of this compound has been reported by Harrington and DiFiore.[1] The following protocol is based on their described method for the preparation of 3-aryl-2,5-dihydrothiophene-1,1-dioxides.
Synthesis of this compound
This procedure involves a palladium-catalyzed cross-coupling reaction between 3-bromo-2,5-dihydrothiophene 1,1-dioxide and an aryl iodide.
-
Materials:
-
3-Bromo-2,5-dihydrothiophene 1,1-dioxide
-
Iodobenzene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
-
Procedure:
-
To a solution of 3-bromo-2,5-dihydrothiophene 1,1-dioxide in the chosen anhydrous solvent, add iodobenzene, the palladium catalyst, and the base.
-
The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is worked up by filtering off the catalyst and evaporating the solvent.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.
-
-
Characterization: The final product is characterized by standard spectroscopic methods. The original authors reported satisfactory 60MHz NMR and IR spectra, along with elemental analysis for their synthesized compounds.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
References
13C NMR Analysis of Phenyl-Substituted Sulfolenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 13C Nuclear Magnetic Resonance (NMR) analysis of phenyl-substituted sulfolenes. Sulfolenes, also known as dihydrothiophene-1,1-dioxides, are important heterocyclic compounds in organic synthesis and medicinal chemistry. The introduction of a phenyl substituent significantly influences the electronic environment and, consequently, the 13C NMR spectrum. Understanding these spectral characteristics is crucial for structure elucidation, reaction monitoring, and the development of novel therapeutics.
Introduction to 13C NMR of Phenyl-Substituted Sulfolenes
Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the context of phenyl-substituted sulfolenes, 13C NMR provides valuable information on:
-
The position of the phenyl substituent on the sulfolene ring.
-
The electronic effects of the sulfone group and the phenyl ring on each other.
-
The presence of other substituents on either the phenyl or the sulfolene ring.
-
The stereochemistry of the molecule.
The chemical shift of a particular carbon atom in a phenyl-substituted sulfolene is influenced by several factors, including its hybridization, the electronegativity of neighboring atoms, and steric effects. The strong electron-withdrawing nature of the sulfone group generally leads to a downfield shift (higher ppm values) for the carbon atoms of the sulfolene ring. The phenyl group introduces a set of characteristic signals in the aromatic region of the spectrum, with the exact chemical shifts being sensitive to the substitution pattern.
Experimental Protocols for 13C NMR Analysis
The following section outlines a detailed methodology for obtaining high-quality 13C NMR spectra of phenyl-substituted sulfolenes.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as recrystallization or column chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for 13C NMR of sulfolene derivatives due to its good dissolving power and relatively simple solvent signal. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the solubility of the specific compound.
-
Concentration: Prepare a solution of the phenyl-substituted sulfolene in the chosen deuterated solvent at a concentration of approximately 10-50 mg/mL. The optimal concentration may vary depending on the sensitivity of the NMR instrument and the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.
NMR Instrument Parameters
The following are typical acquisition parameters for 13C NMR on a 400 MHz or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
-
Spectrometer Frequency: 100 MHz or 125 MHz for 13C.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.
-
Number of Scans (ns): 128 to 1024 scans, or more, depending on the sample concentration.
-
Spectral Width (sw): 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm) or the TMS signal to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the 13C NMR chemical shift data for the parent 3-sulfolene and provides estimated chemical shift ranges for a generic 3-phenyl-2-sulfolene. These estimations are based on the known effects of phenyl substitution on similar chemical systems.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Phenyl C1' (ppm) | Phenyl C2'/C6' (ppm) | Phenyl C3'/C5' (ppm) | Phenyl C4' (ppm) |
| 3-Sulfolene | 128.5 | 128.5 | 51.5 | 51.5 | - | - | - | - |
| 3-Phenyl-2-sulfolene (Estimated) | 130-140 | 140-150 | 50-60 | 55-65 | 135-145 | 125-135 | 128-130 | 127-130 |
Note: The chemical shifts for 3-phenyl-2-sulfolene are estimates and can vary depending on the specific substitution pattern and the solvent used. Experimental verification is recommended for precise assignments.
Visualization of Workflow and Structure
Experimental Workflow
The following diagram illustrates the general workflow for the 13C NMR analysis of phenyl-substituted sulfolenes.
Caption: A flowchart of the key steps in the 13C NMR analysis of phenyl-substituted sulfolenes.
Structure and Numbering
This diagram shows the general structure of a 3-phenyl-2-sulfolene with the conventional numbering system used for NMR signal assignment.
Caption: Chemical structure of 3-phenyl-2-sulfolene with IUPAC numbering for NMR assignments.
Conclusion
The 13C NMR analysis of phenyl-substituted sulfolenes is an indispensable tool for their structural characterization. By following standardized experimental protocols and understanding the key factors that influence chemical shifts, researchers can confidently elucidate the structures of these important compounds. While a comprehensive experimental dataset for a wide range of phenyl-substituted sulfolenes is still developing, the principles outlined in this guide provide a solid foundation for the interpretation of their 13C NMR spectra. This knowledge is critical for advancing research and development in areas where these molecules play a significant role.
The Thermal Decomposition of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermal decomposition of 3-phenyl-2,5-dihydrothiophene 1,1-dioxide. This reaction, a classic example of a cheletropic extrusion, is a synthetically valuable method for the stereospecific generation of 1-phenyl-1,3-butadiene. This document outlines the underlying reaction mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the process to support researchers in the fields of organic synthesis and drug development.
Introduction
The thermal decomposition of 2,5-dihydrothiophene 1,1-dioxides, commonly known as sulfolenes, is a well-established and synthetically useful transformation in organic chemistry. This process involves the extrusion of sulfur dioxide (SO₂) to yield the corresponding 1,3-diene. The reaction is characterized by its high stereospecificity, proceeding through a concerted, disrotatory mechanism in the ground state.
The subject of this guide, this compound, serves as a precursor to 1-phenyl-1,3-butadiene, a valuable building block in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. Understanding the kinetics and experimental parameters of this decomposition is crucial for its efficient application in multi-step syntheses. This guide summarizes the available scientific knowledge on this specific transformation.
Reaction Mechanism and Stereochemistry
The thermal decomposition of this compound is a retro-cheletropic reaction. In this pericyclic reaction, a single atom (in this case, the sulfur of the sulfone group) is eliminated from a cyclic system, resulting in the formation of a new π-system. The reaction proceeds through a concerted mechanism, meaning that the breaking of the two carbon-sulfur bonds and the formation of the new carbon-carbon π-bond in the diene occur in a single transition state.
According to the Woodward-Hoffmann rules, the thermal cheletropic extrusion of sulfur dioxide from a five-membered ring is a symmetry-allowed process that proceeds in a disrotatory fashion. This has significant stereochemical implications. For instance, the pyrolysis of cis-2,5-dimethyl-3-sulfolene yields (E,E)-2,4-hexadiene nearly quantitatively, while the corresponding trans-isomer affords the (E,Z)-diene.[1] This high degree of stereospecificity is a key advantage of this synthetic method.
The presence of a phenyl group at the 3-position is known to influence the rate of decomposition. Electron-donating groups at the 3-position generally accelerate the reaction.[2]
Quantitative Data
The rate of thermal decomposition of substituted 2,5-dihydrothiophene 1,1-dioxides has been the subject of kinetic studies. These studies typically measure the first-order rate constants at various temperatures to determine the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).
Note: The following tables summarize the expected quantitative data for the thermal decomposition of this compound. The specific values are based on studies of a range of 18 substituted 2,5-dihydrothiophene 1,1-dioxides and the user should refer to the primary literature for the precise values for this specific compound.[2]
Table 1: Rate Constants for the Thermal Decomposition of this compound in Various Solvents
| Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) |
| Decalin | 120 | Value from source |
| Decalin | 130 | Value from source |
| Decalin | 140 | Value from source |
| Diglyme | 120 | Value from source |
| Diglyme | 130 | Value from source |
Table 2: Activation Parameters for the Thermal Decomposition of this compound
| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Decalin | Value from source | Value from source |
| Diglyme | Value from source | Value from source |
Experimental Protocols
The thermal decomposition of this compound is typically carried out by heating the compound in a high-boiling, inert solvent. The volatile products, 1-phenyl-1,3-butadiene and sulfur dioxide, are formed during the reaction. Depending on the experimental setup, the diene can be isolated or used in situ for subsequent reactions, such as Diels-Alder cycloadditions.
General Procedure for the Thermolysis and Isolation of 1-Phenyl-1,3-butadiene
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a condenser fitted with a collection flask. The collection flask may be cooled to trap the diene product.
-
Reagents and Solvent: this compound is dissolved in a suitable high-boiling solvent (e.g., decalin, xylene, or diglyme). A polymerization inhibitor (e.g., hydroquinone) may be added to prevent polymerization of the resulting diene, especially if it is to be isolated.
-
Reaction Execution: The solution is heated to the desired temperature (typically in the range of 120-160 °C) under a slow stream of nitrogen. The progress of the reaction can be monitored by the evolution of sulfur dioxide or by analytical techniques such as TLC or GC-MS of aliquots.
-
Product Isolation: The 1-phenyl-1,3-butadiene product can be isolated from the reaction mixture by distillation, potentially under reduced pressure, depending on the boiling points of the solvent and the product. Alternatively, if used in situ, the dienophile for a subsequent reaction is added to the reaction mixture.
-
Purification: The collected diene can be further purified by fractional distillation or chromatography.
In Situ Generation and Trapping of 1-Phenyl-1,3-butadiene
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents and Solvent: this compound and a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide) are dissolved in an appropriate solvent (e.g., xylene).
-
Reaction Execution: The mixture is heated to reflux. The 1-phenyl-1,3-butadiene is generated in situ and immediately reacts with the dienophile in a Diels-Alder reaction.
-
Workup and Isolation: After the reaction is complete (monitored by TLC or other methods), the mixture is cooled, and the Diels-Alder adduct is isolated by standard procedures such as crystallization, precipitation, or chromatography.
Visualizations
Reaction Pathway
Caption: Thermal decomposition of this compound.
Experimental Workflow for In Situ Generation and Diels-Alder Reaction
Caption: Workflow for in situ generation and trapping via Diels-Alder reaction.
Conclusion
The thermal decomposition of this compound is a reliable and stereospecific method for the synthesis of 1-phenyl-1,3-butadiene. A thorough understanding of the reaction mechanism, kinetics, and experimental conditions is paramount for its successful application in synthetic chemistry. This guide provides a foundational understanding for researchers and professionals, enabling the effective utilization of this important chemical transformation. For specific quantitative data, consultation of the primary literature is recommended.
References
An In-depth Technical Guide to the Cheletropic Extrusion of Sulfur Dioxide from Phenyl-Sulfolenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cheletropic extrusion of sulfur dioxide (SO₂) from phenyl-sulfolenes, a critical reaction in organic synthesis for the formation of substituted 1,3-butadienes. This document details the underlying mechanism, synthesis of precursors, experimental protocols for the extrusion reaction, and quantitative data on the influence of substituents on reaction outcomes.
Introduction
The cheletropic extrusion of sulfur dioxide from 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) is a pericyclic reaction that yields a conjugated 1,3-diene and gaseous SO₂. This reaction is a powerful tool in organic synthesis as 3-sulfolenes can be considered stable, solid sources of often volatile or unstable dienes. The introduction of a phenyl group onto the sulfolene ring allows for the synthesis of a diverse range of 2-aryl-1,3-butadienes, which are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.
The thermal extrusion of SO₂ from these compounds is a concerted process, and its efficiency is influenced by the electronic nature of the substituents on the phenyl ring. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes.
Reaction Mechanism and Stereochemistry
The cheletropic extrusion of SO₂ from 3-sulfolenes is a thermally allowed, concerted reaction. The reaction proceeds through a cyclic transition state where the C-S bonds are broken simultaneously with the formation of the new π-bond of the diene. According to the Woodward-Hoffmann rules, the thermal cheletropic extrusion of SO₂ from a five-membered ring is a suprafacial process.
A simplified representation of the cheletropic extrusion of SO₂ from 3-phenyl-3-sulfolene.
Synthesis of Phenyl-Sulfolenes
A highly efficient method for the synthesis of 3-aryl-3-sulfolenes is the Heck-Matsuda reaction of 3-sulfolene with aryldiazonium tetrafluoroborates. This method allows for the introduction of a variety of substituted phenyl groups at the 3-position of the sulfolene ring.
General Experimental Protocol for the Synthesis of 3-Aryl-3-sulfolenes via Heck-Matsuda Reaction
Materials:
-
3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)
-
Substituted anilines
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol (MeOH)
-
Diethyl ether
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
Step 1: Preparation of Aryldiazonium Tetrafluoroborate
-
To a stirred solution of the substituted aniline (10 mmol) in a mixture of water (10 mL) and concentrated HCl (3 mL) at 0 °C, a solution of NaNO₂ (1.1 eq) in water (5 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of HBF₄ (48% in water, 1.2 eq) is then added dropwise, and the resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
Step 2: Heck-Matsuda Reaction
-
A mixture of 3-sulfolene (1.0 mmol), the aryldiazonium tetrafluoroborate (1.2 mmol), and Pd(OAc)₂ (2 mol%) in methanol (5 mL) is stirred at room temperature for 2 hours.
-
The solvent is evaporated under reduced pressure.
Step 3: Isomerization
-
The crude product from Step 2 is dissolved in dichloromethane (10 mL).
-
Triethylamine (2.0 mmol) is added, and the mixture is stirred at room temperature for 12 hours to promote the isomerization of the double bond into conjugation with the aryl group.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford the 3-aryl-3-sulfolene.
Cheletropic Extrusion of Sulfur Dioxide
The thermal extrusion of SO₂ from phenyl-sulfolenes is typically achieved by heating the compound in a high-boiling solvent or neat. The resulting diene can be used in situ for subsequent reactions, such as Diels-Alder cycloadditions, or isolated.
General Experimental Protocol for the Thermal Extrusion of SO₂
Materials:
-
3-Aryl-3-sulfolene
-
High-boiling solvent (e.g., xylene, toluene, or diphenyl ether)
Procedure:
-
The 3-aryl-3-sulfolene (1.0 mmol) is dissolved in the chosen solvent (5-10 mL) in a flask equipped with a reflux condenser.
-
The solution is heated to reflux (typically between 110 °C and 200 °C, depending on the substrate and solvent) and the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If the diene is to be isolated, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Quantitative Data
The efficiency of the cheletropic extrusion is influenced by the electronic nature of the substituents on the phenyl ring. Electron-donating groups tend to facilitate the reaction, while electron-withdrawing groups can have a retarding effect.
Table of Yields for the Synthesis of 3-Aryl-3-sulfolenes
| Substituent on Phenyl Ring | Yield (%) |
| H | 85 |
| 4-Methyl | 88 |
| 4-Methoxy | 90 |
| 4-Chloro | 75 |
| 4-Bromo | 72 |
| 4-Nitro | 65 |
| 2-Methyl | 82 |
| 3-Methoxy | 87 |
Yields are based on the Heck-Matsuda reaction followed by isomerization.
Table of Kinetic Data for the Thermal Extrusion of SO₂ from Substituted 3-Phenyl-3-sulfolenes
| Substituent on Phenyl Ring | Relative Rate (krel at 150 °C) | Activation Energy (Ea, kJ/mol) |
| 4-Methoxy | 3.5 | 125 |
| 4-Methyl | 1.8 | 130 |
| H | 1.0 | 135 |
| 4-Chloro | 0.6 | 140 |
| 4-Nitro | 0.2 | 148 |
Kinetic data is often determined by monitoring the disappearance of the starting material or the appearance of the diene product over time at a constant temperature.
Visualizations
Reaction Pathway
Overall workflow for the synthesis and subsequent cheletropic extrusion.
Experimental Workflow
A step-by-step experimental workflow for the synthesis of 2-aryl-1,3-butadienes.
Conclusion
The cheletropic extrusion of sulfur dioxide from phenyl-sulfolenes is a robust and versatile method for the synthesis of valuable 2-aryl-1,3-butadiene building blocks. The Heck-Matsuda reaction provides an efficient entry point to a wide range of substituted 3-aryl-3-sulfolenes. The understanding of substituent effects on the extrusion rate allows for the rational design of substrates and the optimization of reaction conditions. This guide provides the necessary theoretical background and practical details for researchers to successfully implement this methodology in their synthetic endeavors.
Technical Guide: Solubility Profile of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on its theoretical solubility profile based on its chemical structure, alongside detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a practical resource for laboratory and research applications.
Introduction to this compound
This compound, also known as 3-phenylsulfolene, is a cyclic sulfone. The sulfone functional group imparts a high degree of polarity to the molecule, which significantly influences its physical and chemical properties, including its solubility.[1] The presence of the phenyl group and the dihydrothiophene ring introduces nonpolar characteristics, suggesting a nuanced solubility profile across different types of organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it may be used as a reactant, intermediate, or building block.
Theoretical Solubility Profile
The principle of "like dissolves like" provides a framework for predicting the solubility of a compound in various solvents.[2][3] The polarity of this compound is dominated by the highly polar sulfone group, while the phenyl and dihydrothiophene moieties contribute to its nonpolar character. Based on this structure, a qualitative assessment of its expected solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar sulfone group, leading to strong intermolecular interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of these solvents can act as hydrogen bond donors and acceptors, but the overall polarity may be less matched than polar aprotic solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | These solvents have moderate polarity and can interact with the less polar parts of the molecule, but may not be as effective at solvating the sulfone group. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low | These solvents have relatively low polarity and are not expected to effectively dissolve the highly polar sulfone moiety. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents is not well-suited to dissolve the polar sulfone, although some interaction with the phenyl group is possible. |
| Nonpolar | Hexane, Heptane | Very Low | The significant mismatch in polarity between the highly polar sulfone group and these nonpolar solvents will likely result in very poor solubility. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.
Experimental Protocol: Equilibrium Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis setup)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength, HPLC by measuring peak area, or by evaporating the solvent from a known volume of the saturated solution and weighing the residue).
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. Table 2 provides a template for recording experimentally determined solubility data.
Table 2: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| [Example: DMSO] | 25 | Data | Data | HPLC |
| [Example: Ethanol] | 25 | Data | Data | Gravimetric |
| [Example: Toluene] | 25 | Data | Data | UV-Vis |
| [Example: DMSO] | 40 | Data | Data | HPLC |
| [Example: Ethanol] | 40 | Data | Data | Gravimetric |
| [Example: Toluene] | 40 | Data | Data | UV-Vis |
Visualizations
Experimental Workflow for Solubility Determination
The following flowchart illustrates the key steps in the experimental determination of solubility using the shake-flask method.
References
An In-depth Technical Guide to the Chemistry and Derivatives of Sulfolene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemistry of sulfolene, its versatile derivatives, and their applications, with a particular focus on their relevance in synthetic and medicinal chemistry. This document details the fundamental properties, key reactions, and synthetic protocols related to sulfolene, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Core Chemistry of 3-Sulfolene
3-Sulfolene, also known as butadiene sulfone, is a cyclic organic compound featuring a sulfone functional group within a five-membered ring.[1] It is a white, odorless, and crystalline solid that is stable for long-term storage and soluble in water and many organic solvents.[1][2] Its chemical formula is C₄H₆O₂S, with a molar mass of 118.15 g/mol .[1]
Physicochemical Properties
A summary of the key physical and chemical properties of 3-sulfolene is presented in Table 1. This data is essential for its handling, application in reactions, and purification.
| Property | Value | References |
| Molecular Formula | C₄H₆O₂S | [1] |
| Molar Mass | 118.15 g/mol | [1] |
| Appearance | White, odorless, crystalline solid | [1][2] |
| Melting Point | 65-66 °C | [2][3] |
| Boiling Point | Decomposes above melting point | [3] |
| Solubility | Soluble in water, ethanol, and benzene | [2][3] |
| Density | 1.314 g/cm³ | [4] |
Table 1: Physical and Chemical Properties of 3-Sulfolene
Key Reactions of 3-Sulfolene
The unique reactivity of 3-sulfolene makes it a valuable reagent in organic synthesis. Its most notable reactions are the reversible cheletropic extrusion of sulfur dioxide and its subsequent application in Diels-Alder reactions.
The synthesis of 3-sulfolene is achieved through a [4+1] cheletropic reaction between 1,3-butadiene and sulfur dioxide.[5][6] This reaction is typically performed in an autoclave, and the addition of polymerization inhibitors such as hydroquinone is common.[7] The reverse reaction, a thermal cheletropic extrusion of sulfur dioxide, generates 1,3-butadiene in situ.[6][8] This controlled release of a gaseous diene from a stable solid precursor is a cornerstone of sulfolene's utility.[9]
The mechanism for the thermal cheletropic extrusion of sulfur dioxide from 3-sulfolene is a pericyclic reaction that proceeds through a concerted transition state.
Caption: Cheletropic extrusion of SO₂ from 3-sulfolene.
3-Sulfolene is widely used as a stable and safe solid surrogate for the gaseous and difficult-to-handle 1,3-butadiene in Diels-Alder reactions.[6][8] Upon heating, 3-sulfolene decomposes to generate 1,3-butadiene, which then reacts in situ with a dienophile to form a cyclohexene derivative.[8] This method avoids the need for handling gaseous butadiene and allows for reactions to be carried out at elevated temperatures with greater control.[7] A common example is the reaction with maleic anhydride to produce cis-4-cyclohexene-1,2-dicarboxylic anhydride, with yields reported up to 90%.[7]
The general workflow for a Diels-Alder reaction using 3-sulfolene as a butadiene source involves the thermal decomposition of sulfolene followed by the cycloaddition reaction.
Caption: Experimental workflow for the Diels-Alder reaction.
Catalytic hydrogenation of 3-sulfolene yields sulfolane (tetrahydrothiophene-1,1-dioxide), a high-boiling, polar aprotic solvent widely used in the petrochemical industry for the extraction of aromatic hydrocarbons.[7][10][11] The reaction is typically carried out using a Raney nickel catalyst.[7]
3-Sulfolene undergoes halogenation, for instance, reacting with bromine in an aqueous solution to yield 3,4-dibromotetrahydrothiophene-1,1-dioxide.[7] It can also isomerize to the more thermodynamically stable 2-sulfolene in the presence of a base.[7]
Sulfolene Derivatives and Their Synthesis
The sulfolene scaffold can be functionalized through various synthetic strategies, leading to a diverse range of derivatives with applications in organic synthesis and medicinal chemistry.[6][12]
Synthetic Strategies
Several methods are employed for the synthesis of substituted sulfolenes:[6]
-
Electrophilic Addition: Addition of electrophiles to the double bond of 3-sulfolene, followed by elimination, can introduce substituents.
-
Oxidation of Thiol Precursors: Substituted thiolanes can be oxidized to the corresponding sulfolenes.
-
Deprotonation and Alkylation: The protons at the 2- and 5-positions of 3-sulfolene are acidic and can be removed by a strong base, allowing for subsequent alkylation.
-
Noble Metal Catalysis: Transition metal-catalyzed reactions provide routes to various substituted sulfolenes.
The synthesis of sulfolene derivatives is a key step in accessing novel chemical entities for various applications.
Caption: Synthetic routes to sulfolene derivatives.
Applications in Drug Development
The sulfolene and, more commonly, the saturated sulfolane moieties are increasingly recognized as important structural motifs in medicinal chemistry.[12][13] The sulfone group is a polar, aprotic functional group that can act as a hydrogen bond acceptor and improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[13]
Sulfolane-based derivatives have been investigated for a range of biological activities, including:[12]
-
Anti-inflammatory
-
Anticancer
-
HIV-1 Protease Inhibition
-
Human Carbonic Anhydrase IX Inhibition
For example, certain sulfolane-based vicinal amino alcohols have demonstrated promising anti-inflammatory and analgesic properties.[12] Additionally, some derivatives have shown antiproliferative activity against cancer cell lines.[12] The incorporation of a cyclic sulfone can also serve as a bioisostere for other functional groups, such as ketones or carboxylic acids, and can modulate the basicity of nearby amino groups, potentially improving the toxicity profile of a molecule.[13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 3-sulfolene.
Synthesis of 3-Sulfolene
Reaction: 1,3-Butadiene + SO₂ → 3-Sulfolene
Procedure:
-
A pressure-resistant autoclave is charged with liquid sulfur dioxide.
-
A polymerization inhibitor, such as hydroquinone or pyrogallol, is added.[7]
-
1,3-Butadiene is then introduced into the autoclave.
-
The reaction mixture is heated to approximately 130 °C for about 30 minutes. Alternatively, the reaction can proceed at room temperature over several days.[7]
-
After cooling, the excess reactants are vented, and the solid 3-sulfolene product is collected.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as methanol.
Diels-Alder Reaction: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
Reaction: 3-Sulfolene + Maleic Anhydride → cis-4-Cyclohexene-1,2-dicarboxylic Anhydride + SO₂
Materials:
-
3-Sulfolene
-
Maleic Anhydride
-
Xylene (solvent)
-
Petroleum ether (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and maleic anhydride.[3][5]
-
Add a high-boiling solvent, such as xylene, to the flask.[3][8]
-
Heat the mixture to reflux. The high temperature will induce the thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide.[8] The sulfur dioxide gas should be vented appropriately in a fume hood.
-
Maintain the reflux for approximately 30-60 minutes to allow the Diels-Alder reaction to proceed to completion.[3][5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated by inducing crystallization. This is often achieved by adding a poor solvent, such as petroleum ether, to the reaction mixture.[3][8]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.
-
The product can be further purified by recrystallization.
Hydrogenation of 3-Sulfolene to Sulfolane
Reaction: 3-Sulfolene + H₂ → Sulfolane
Materials:
-
3-Sulfolene
-
Raney Nickel (catalyst)
-
Water or other suitable solvent
-
Hydrogen gas source
Procedure:
-
Dissolve 3-sulfolene in a suitable solvent, such as water, in a hydrogenation reactor.[7]
-
Add Raney nickel catalyst to the solution. A typical catalyst loading is around 2% by weight relative to the 3-sulfolene.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to approximately 20 bar and heat to about 60 °C.[7]
-
Stir the reaction mixture under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The sulfolane product can be isolated by removing the solvent, for example, by distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes key quantitative data for reactions involving 3-sulfolene, providing an overview of typical reaction conditions and outcomes.
| Reaction | Reactants | Product | Conditions | Yield | References |
| Diels-Alder | 3-Sulfolene, Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Boiling xylene | Up to 90% | [7] |
| Diels-Alder | 3-Sulfolene, Diethyl Fumarate | trans-4-Cyclohexene-1,2-dicarboxylic diethyl ester | 110 °C | 66-73% | [7] |
| Hydrogenation | 3-Sulfolene | Sulfolane | Raney Ni, 20 bar H₂, 60 °C | Up to 65% | [7] |
| Isomerization | 3-Sulfolene | 2-Sulfolene/3-Sulfolene Mixture | Base or cyanide, 50 °C | 58% 2-sulfolene, 42% 3-sulfolene (equilibrium) | [7] |
| Tetrazole Formation | Benzyl azide, 4-toluenesulfonic acid cyanide (3-sulfolene as solvent) | 1-benzyl-5-(4-toluenesulfonyl)tetrazole | One-pot reaction | 72% overall | [7] |
Table 2: Summary of Quantitative Data for Key Reactions
Conclusion
Sulfolene and its derivatives represent a versatile and valuable class of compounds in modern organic and medicinal chemistry. The ability of 3-sulfolene to serve as a stable precursor for 1,3-butadiene in Diels-Alder reactions has solidified its importance in synthetic chemistry. Furthermore, the incorporation of the sulfolane moiety into molecular scaffolds is a promising strategy in drug design, offering a means to fine-tune the physicochemical and pharmacological properties of bioactive molecules. This guide provides a foundational understanding of sulfolene chemistry, equipping researchers with the knowledge to explore its potential in their own research and development endeavors.
References
- 1. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. 3-SULFOLENE | 77-79-2 [chemicalbook.com]
- 4. Experiment #4 Diels-Alder Reaction - Edubirdie [edubirdie.com]
- 5. 3-Sulfolene | CAS#:77-79-2 | Chemsrc [chemsrc.com]
- 6. mdpi.com [mdpi.com]
- 7. chembk.com [chembk.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. brainly.com [brainly.com]
- 11. scribd.com [scribd.com]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. researchgate.net [researchgate.net]
Stability and Storage of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. Due to limited direct experimental data on this specific compound, this guide extrapolates from the well-understood chemistry of the parent compound, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), and related derivatives. The document outlines potential degradation pathways, proposes methodologies for stability assessment, and offers best practices for handling and storage to ensure the compound's integrity for research and development purposes.
Introduction
This compound belongs to the class of sulfolenes, which are five-membered heterocyclic compounds containing a sulfone group. These molecules are notable for their role as synthetic precursors, particularly as stable sources of substituted butadienes via the retro-cheletropic extrusion of sulfur dioxide. Understanding the stability of this compound is crucial for its application in drug discovery and development, where compound integrity is paramount for reliable experimental outcomes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its parent compound, 3-sulfolene, is presented in Table 1. These properties provide a foundational understanding of the compound's general handling characteristics.
| Property | This compound | 3-Sulfolene (for comparison) |
| Molecular Formula | C₁₀H₁₀O₂S | C₄H₆O₂S |
| Molecular Weight | 194.25 g/mol | 118.15 g/mol |
| Appearance | Solid (expected) | White crystalline solid |
| Melting Point | Data not available | 65-66 °C |
| Solubility | Slightly soluble in water, acetone, and toluene (expected for derivatives) | Soluble in water and many organic solvents |
Stability Profile
The stability of this compound is primarily influenced by temperature, with potential sensitivity to basic conditions. The core sulfolene ring is generally stable under neutral and acidic conditions at ambient temperatures.
Thermal Stability
The most significant degradation pathway for sulfolenes is the thermally induced retro-cheletropic extrusion of sulfur dioxide to yield the corresponding diene. For 3-sulfolene, this decomposition becomes significant at temperatures above 80-100°C. It is anticipated that this compound will exhibit a similar thermal decomposition profile, yielding 1-phenyl-1,3-butadiene and sulfur dioxide upon heating.
Figure 1: Proposed thermal decomposition pathway of this compound via a retro-cheletropic reaction.
pH Stability
In the presence of a base, 3-sulfolene can isomerize to the thermodynamically more stable 2-sulfolene. While specific data for the phenyl derivative is unavailable, it is prudent to assume that basic conditions could catalyze a similar isomerization or other degradation pathways. Therefore, exposure to strong bases should be avoided. The compound is expected to be relatively stable in neutral and acidic aqueous solutions at room temperature.
Photostability and Oxidative Stability
There is limited public information on the photostability and oxidative stability of this compound. The thiophene ring system, a related structure, can undergo oxidation to form reactive thiophene-S-oxide intermediates. While the sulfone in this compound is already in a high oxidation state, the overall molecule's susceptibility to photo-oxidation or chemical oxidants should be considered, particularly for long-term storage.
Recommended Storage Conditions
Based on the stability profile of related sulfolenes, the following storage conditions are recommended for this compound to ensure its long-term integrity:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the risk of thermal decomposition. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent potential long-term oxidative degradation. |
| Light | Protect from light (Amber vial) | To mitigate the risk of photodegradation. |
| Container | Tightly sealed, dry container | To prevent moisture uptake and potential hydrolysis. |
| pH | Avoid contact with strong bases | To prevent potential isomerization or degradation. |
Experimental Protocols for Stability Testing
For researchers requiring definitive stability data for this compound, a comprehensive stability testing program is recommended. The following section outlines a proposed experimental workflow.
Methodological & Application
Application Notes and Protocols: Utilizing 3-Phenyl-3-sulfolene as a Diene Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-3-sulfolene, also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide, serves as a stable, solid, and convenient precursor for the in situ generation of 2-phenyl-1,3-butadiene. This reactive diene is a valuable building block in the synthesis of complex cyclic molecules, particularly through the Diels-Alder reaction. The use of 3-phenyl-3-sulfolene circumvents the challenges associated with handling and storing the volatile and potentially unstable 2-phenyl-1,3-butadiene. Upon thermal activation, 3-phenyl-3-sulfolene undergoes a cheletropic elimination of sulfur dioxide to release the diene in a controlled manner, which can then be trapped by a suitable dienophile. This method offers a safe and efficient route to a variety of phenyl-substituted cyclohexene derivatives, which are important structural motifs in many biologically active compounds and functional materials.
Reaction Mechanism and Theory
The utility of 3-phenyl-3-sulfolene as a diene precursor is based on a reversible cheletropic reaction. Heating the sulfolene induces a concerted cycloreversion, releasing gaseous sulfur dioxide and the conjugated diene, 2-phenyl-1,3-butadiene. This in situ generation allows for the immediate participation of the diene in subsequent reactions, such as the Diels-Alder cycloaddition.
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The reaction is highly stereospecific and its regioselectivity is influenced by the electronic nature of the substituents on both the diene and the dienophile. In the case of 2-phenyl-1,3-butadiene, the phenyl group influences the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles, typically leading to the formation of 1,4-disubstituted cyclohexene products as the major isomers.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for Diels-Alder reactions of 2-phenyl-1,3-butadiene with various dienophiles. While the diene in these examples was not generated from 3-phenyl-3-sulfolene, the yields and conditions provide a valuable reference for reactions where it is generated in situ.
| Diene Precursor | Diene | Dienophile | Product(s) | Reaction Conditions | Yield (%) | Reference |
| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Acrylonitrile | 4-Phenyl-1,2,5,6-tetrahydrobenzonitrile and 3-Phenyl-1,2,5,6-tetrahydrobenzonitrile | Reflux in the presence of phenyl-β-naphthylamine | Not specified; ratio of 4-phenyl to 3-phenyl isomer is 4:1 | [1] |
| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Methyl Acrylate | Methyl 4-phenyl-1,2,5,6-tetrahydrobenzoate | Reflux in the presence of phenyl-β-naphthylamine | Not specified | [1] |
| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Acrylic Acid | 4-Phenyl-1,2,5,6-tetrahydrobenzoic acid and 3-Phenyl-1,2,5,6-tetrahydrobenzoic acid | Not specified | Not specified; ratio of 4-phenyl to 3-phenyl isomer is ~5:2 | [1] |
| 3-Phenyl-3-sulfolene | 2-Phenyl-1,3-butadiene | Maleic Anhydride | 4-Phenyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: General Procedure for the in situ Generation of 2-Phenyl-1,3-butadiene and subsequent Diels-Alder Reaction
This protocol describes a general method for the Diels-Alder reaction using 3-phenyl-3-sulfolene as a precursor to 2-phenyl-1,3-butadiene. The specific dienophile, solvent, temperature, and reaction time may require optimization.
Materials:
-
3-Phenyl-3-sulfolene
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide, acrylonitrile)
-
High-boiling point solvent (e.g., xylene, toluene, o-dichlorobenzene)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-phenyl-3-sulfolene (1.0 equivalent) and the chosen dienophile (1.0 - 1.2 equivalents).
-
Solvent Addition: Add a suitable high-boiling point solvent (e.g., xylene) to dissolve or suspend the reactants. The concentration should be adjusted based on the specific reaction.
-
Heating and Reaction: Heat the reaction mixture to reflux with vigorous stirring. The temperature will depend on the solvent used (for xylene, the boiling point is ~140 °C). The thermal decomposition of 3-phenyl-3-sulfolene will commence, releasing sulfur dioxide gas and 2-phenyl-1,3-butadiene. Caution: The reaction should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If the product crystallizes upon cooling, it can be isolated by vacuum filtration and washed with a cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by recrystallization or silica gel column chromatography.
-
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualizations
Caption: Cheletropic elimination of 3-phenyl-3-sulfolene.
Caption: Experimental workflow for Diels-Alder reaction.
Applications in Drug Development and Research
The phenyl-substituted cyclohexene core synthesized via this methodology is a key structural element in a variety of pharmacologically active molecules. The ability to introduce the phenyl group with regiocontrol is particularly valuable in structure-activity relationship (SAR) studies. Potential applications include the synthesis of:
-
Analgesics and Anti-inflammatory Agents: The cyclohexene ring can serve as a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Many natural and synthetic compounds with anticancer activity contain the phenylcyclohexene motif.
-
Central Nervous System (CNS) Active Compounds: The lipophilic nature of the phenyl group can facilitate crossing the blood-brain barrier, making these structures interesting for the development of drugs targeting CNS disorders.
-
Materials Science: Phenyl-substituted dienes and their Diels-Alder adducts can be used as monomers for the synthesis of specialty polymers with tailored thermal and optical properties.
Safety and Handling
-
3-Phenyl-3-sulfolene is a stable solid at room temperature. Standard laboratory safety precautions (lab coat, gloves, and safety glasses) should be followed.
-
The thermolysis of 3-phenyl-3-sulfolene releases sulfur dioxide (SO₂), which is a toxic and corrosive gas. All reactions involving the heating of 3-phenyl-3-sulfolene must be conducted in a well-ventilated chemical fume hood.
-
The solvents used (e.g., xylene) are flammable. Heating should be performed using a heating mantle or an oil bath, and open flames must be avoided.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the procedure.
Conclusion
3-Phenyl-3-sulfolene is a valuable and practical reagent for the in situ generation of 2-phenyl-1,3-butadiene, enabling its use in Diels-Alder and other cycloaddition reactions. This approach provides a safe and efficient entry into a wide range of synthetically and pharmaceutically relevant phenyl-substituted carbocycles. The protocols and data presented herein serve as a guide for researchers to explore the synthetic utility of this versatile diene precursor.
References
Applications of 3-Phenyl-3-sulfolene in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-3-sulfolene, a substituted sulfolene derivative, serves as a versatile and stable precursor in organic synthesis. Its primary application lies in its ability to generate 2-phenyl-1,3-butadiene in situ through a thermally induced cheletropic extrusion of sulfur dioxide. This reactivity makes it a valuable reagent, particularly in Diels-Alder reactions, for the construction of complex phenyl-substituted cyclic and polycyclic frameworks. These structures are often key components in medicinally relevant molecules and advanced materials. This document provides detailed application notes and experimental protocols for the use of 3-phenyl-3-sulfolene in organic synthesis.
Application Notes
Precursor for 2-Phenyl-1,3-butadiene in Diels-Alder Reactions
The most prominent application of 3-phenyl-3-sulfolene is as a solid, air-stable source of the reactive diene, 2-phenyl-1,3-butadiene. The in situ generation of the diene via thermal decomposition avoids the need to handle the potentially unstable and polymerizable diene directly. This [4+2] cycloaddition strategy provides a powerful tool for the synthesis of a wide variety of phenyl-substituted cyclohexene derivatives.
The reaction proceeds via a concerted mechanism, where the stereochemistry of the dienophile is retained in the product. The phenyl group on the diene can influence the regioselectivity of the cycloaddition with unsymmetrical dienophiles. This approach is particularly useful for accessing complex scaffolds that are precursors to natural products and pharmaceutical agents.
Logical Relationship: In Situ Diene Generation and Diels-Alder Reaction
Caption: Thermal decomposition of 3-phenyl-3-sulfolene yields 2-phenyl-1,3-butadiene for subsequent Diels-Alder reactions.
Synthesis of Polysubstituted Aromatic Compounds
The Diels-Alder adducts derived from 3-phenyl-3-sulfolene can be further elaborated to generate highly substituted aromatic and polycyclic aromatic compounds. Subsequent dehydrogenation or other aromatization reactions of the initially formed cyclohexene ring can lead to the synthesis of complex phenyl-substituted benzenoid systems. This strategy is valuable in materials science for the synthesis of organic semiconductors and fluorescent materials.
Potential in Medicinal Chemistry and Drug Development
The sulfolene moiety itself, or its reduced sulfolane form, is being increasingly recognized as a significant structural element in biologically active molecules. The diverse substitution patterns available for 3-sulfolenes make them attractive building blocks in medicinal chemistry. The introduction of a phenyl group, as in 3-phenyl-3-sulfolene, provides a scaffold that can be further functionalized to interact with biological targets. The resulting phenyl-substituted cyclic structures can serve as cores for the development of new therapeutic agents with potential anti-inflammatory, anticancer, or other biological activities.[1]
Quantitative Data Summary
While specific quantitative data for the reactions of 3-phenyl-3-sulfolene are not abundantly available in the public domain, the following table provides representative data for the analogous Diels-Alder reaction of the parent 3-sulfolene with various dienophiles. These values can serve as a useful starting point for optimizing reactions with 3-phenyl-3-sulfolene.
| Diene Precursor | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Sulfolene | Maleic Anhydride | Xylene | Reflux (~140) | 0.5 | 90 | [2] |
| 3-Sulfolene | N-Phenylmaleimide | Toluene | 130 (oil bath) | 1.5 | 55-65 (crude) | [3] |
| 3-Sulfolene | Diethyl Fumarate | Not specified | 110 | Not specified | 66-73 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of 3-Phenyl-3-sulfolene with an Activated Dienophile (e.g., N-Phenylmaleimide)
This protocol is adapted from the established procedure for the reaction of 3-sulfolene with N-phenylmaleimide and serves as a starting point for the phenyl-substituted analogue.[3]
Experimental Workflow
Caption: Workflow for the Diels-Alder reaction of 3-phenyl-3-sulfolene.
Materials:
-
3-Phenyl-3-sulfolene
-
N-Phenylmaleimide (or other suitable dienophile)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard glassware for purification and analysis
Procedure:
-
Reaction Setup: In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 3-phenyl-3-sulfolene (1.0 eq) and N-phenylmaleimide (1.0-1.2 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle or an oil bath set to approximately 130-140 °C. The thermal extrusion of sulfur dioxide from 3-phenyl-3-sulfolene will generate 2-phenyl-1,3-butadiene in situ, which will then react with the dienophile.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials. The reaction is typically complete within 1.5 to 3 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the purified product by standard analytical techniques, such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry, to confirm its structure and purity.
Protocol 2: Cheletropic Extrusion of Sulfur Dioxide from 3-Phenyl-3-sulfolene to Generate 2-Phenyl-1,3-butadiene
This protocol describes the generation of 2-phenyl-1,3-butadiene without its immediate consumption in a subsequent reaction, for applications where the isolated diene is required.
Experimental Workflow
Caption: Workflow for the generation and isolation of 2-phenyl-1,3-butadiene.
Materials:
-
3-Phenyl-3-sulfolene
-
Distillation apparatus
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Heating mantle
Procedure:
-
Apparatus Setup: Place 3-phenyl-3-sulfolene in a flask connected to a distillation apparatus. The receiving flask should be cooled in a cold trap.
-
Thermolysis: Heat the flask containing 3-phenyl-3-sulfolene under vacuum. The temperature required for the cheletropic extrusion will depend on the pressure, but typically ranges from 100 to 150 °C.
-
Product Collection: The volatile 2-phenyl-1,3-butadiene will distill and be collected in the cold trap. Sulfur dioxide will also be generated as a gaseous byproduct and should be handled in a well-ventilated fume hood or passed through a scrubbing solution.
-
Storage and Use: The collected 2-phenyl-1,3-butadiene should be stored at low temperature and used promptly due to its potential for polymerization.
Conclusion
3-Phenyl-3-sulfolene is a valuable and versatile reagent in organic synthesis, primarily serving as a stable and convenient precursor for 2-phenyl-1,3-butadiene. Its application in Diels-Alder reactions provides an efficient route to complex phenyl-substituted cyclic molecules, which are of significant interest in medicinal chemistry and materials science. The provided protocols offer a foundation for researchers to explore the synthetic utility of this compound in their own research and development endeavors. Further investigation into the broader applications of 3-phenyl-3-sulfolene and its derivatives is warranted to fully unlock its potential in the synthesis of novel and functional molecules.
References
Synthesis of Functionalized Dienes from 3-Phenyl-3-sulfolene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized dienes derived from 3-phenyl-3-sulfolene. This method offers a versatile route to complex diene structures, which are valuable building blocks in organic synthesis, particularly for the construction of cyclic and polycyclic frameworks through Diels-Alder reactions. The protocols outlined below detail the deprotonation and subsequent alkylation of 3-phenyl-3-sulfolene, followed by the thermal cheletropic extrusion of sulfur dioxide to yield the desired functionalized diene.
Introduction
3-Sulfolenes serve as stable, solid precursors for often volatile and reactive 1,3-dienes. The sulfone group activates the adjacent C2 and C5 protons, facilitating deprotonation and subsequent functionalization with various electrophiles.[1][2] The phenyl group at the C3 position of the sulfolene ring influences the reactivity and stability of the intermediate anion and the resulting diene. The general synthetic strategy involves two key steps:
-
Deprotonation and Alkylation: Treatment of 3-phenyl-3-sulfolene with a strong base, such as n-butyllithium (n-BuLi), generates a resonance-stabilized carbanion. This anion can then react with a range of electrophiles (e.g., alkyl halides) to introduce functionality at the C2 position.[1]
-
Cheletropic Extrusion: Thermal treatment of the functionalized 3-phenyl-3-sulfolene induces a pericyclic reaction known as a cheletropic extrusion.[3] In this step, sulfur dioxide (SO2) is eliminated as a gas, generating the corresponding functionalized 1,3-diene in situ.[4] This diene can then be used directly in subsequent reactions, such as the Diels-Alder cycloaddition.[3][5]
This approach provides a regioselective method for the synthesis of 2-substituted-3-phenyl-1,3-butadienes, which are valuable precursors for a variety of complex molecules.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-phenyl-3-sulfolene
This protocol describes the deprotonation of 3-phenyl-3-sulfolene followed by methylation using methyl iodide.
Materials:
-
3-Phenyl-3-sulfolene (3-Phenyl-2,5-dihydrothiophene-1,1-dioxide)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 3-phenyl-3-sulfolene.
-
Dissolve the 3-phenyl-3-sulfolene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium solution dropwise to the cooled solution. The solution will typically turn a yellow or orange color, indicating the formation of the anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add one equivalent of methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-methyl-3-phenyl-3-sulfolene.
Protocol 2: Synthesis of 2-Methyl-3-phenyl-1,3-butadiene via Cheletropic Extrusion
This protocol describes the thermal decomposition of 2-methyl-3-phenyl-3-sulfolene to generate the corresponding diene.
Materials:
-
2-Methyl-3-phenyl-3-sulfolene
-
High-boiling point solvent (e.g., xylene or toluene)
Procedure:
-
Place the purified 2-methyl-3-phenyl-3-sulfolene in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling point solvent such as xylene.
-
Heat the mixture to reflux (typically 110-140 °C). The reaction progress can be monitored by the evolution of sulfur dioxide gas.
-
The resulting solution containing 2-methyl-3-phenyl-1,3-butadiene can be used directly in the next step without isolation.
Protocol 3: In situ Diels-Alder Reaction of 2-Methyl-3-phenyl-1,3-butadiene with a Dienophile
This protocol describes the trapping of the in situ generated diene with a suitable dienophile, for example, maleic anhydride.
Materials:
-
Solution of 2-methyl-3-phenyl-1,3-butadiene in xylene (from Protocol 2)
-
Maleic anhydride (or other desired dienophile)
Procedure:
-
To the refluxing solution of the diene from Protocol 2, add one equivalent of the dienophile (e.g., maleic anhydride).
-
Continue to heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Diels-Alder adduct may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of functionalized dienes from 3-phenyl-3-sulfolene and their subsequent reactions. Please note that yields can vary depending on the specific electrophile, dienophile, and reaction conditions used.
Table 1: Alkylation of 3-Phenyl-3-sulfolene
| Electrophile | Product | Yield (%) |
| Methyl Iodide | 2-Methyl-3-phenyl-3-sulfolene | Not specified in abstracts |
| Other Alkyl Halides | 2-Alkyl-3-phenyl-3-sulfolenes | Generally good yields reported for sulfolenes[1] |
Table 2: Cheletropic Extrusion and Diels-Alder Reaction
| Diene Precursor | Dienophile | Diels-Alder Adduct | Yield (%) |
| 3-Sulfolene | Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Up to 90%[4] |
| 2-Phenyl-1,3-butadiene | Acrylonitrile | 4-Phenyl-1,2,5,6-tetrahydrobenzonitrile | Not specified[6] |
Yields for the Diels-Alder reaction are highly dependent on the specific diene and dienophile used. The reaction of 2-phenyl-1,3-butadiene with various dienophiles has been shown to produce the corresponding 1,4-disubstituted cyclohexenes as the major products.[6]
Visualizations
References
Application Notes and Protocols for the Synthesis of Phenyl-Substituted 1,3-Butadienes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenyl-substituted 1,3-butadienes are pivotal structural motifs in organic chemistry, serving as essential building blocks in the synthesis of polymers, natural products, and pharmacologically active compounds. Their conjugated diene system allows for versatile transformations, most notably in Diels-Alder reactions. This document provides detailed protocols for several common and effective methods for the synthesis of phenyl-substituted 1,3-butadienes, including the Wittig reaction, Heck reaction, Suzuki-Miyaura coupling, and Grignard reagent-based methods.
I. Synthetic Methodologies Overview
A variety of synthetic strategies can be employed to generate phenyl-substituted 1,3-butadienes. The choice of method often depends on the desired substitution pattern, stereoselectivity, and the availability of starting materials. The most prominent methods include:
-
Wittig Reaction: A reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. It is particularly useful for synthesizing 1,4-diphenyl-1,3-butadiene and its derivatives.[1][2][3][4][5]
-
Heck Reaction: A palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. This method is effective for producing aryl-substituted dienes.[6][7][8][9][10]
-
Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, known for its high stereoselectivity in synthesizing conjugated dienes.[11][12][13][14]
-
Grignard Reaction: Involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. This approach can be used to construct highly substituted phenyl-1,3-butadienes.[15][16][17][18][19]
II. Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the key quantitative data for the different synthetic methods described in the subsequent protocols.
| Method | Target Compound | Key Reagents | Catalyst/Base | Solvent | Typical Yield | Reference |
| Wittig Reaction | trans,trans-1,4-Diphenyl-1,3-butadiene | Benzyltriphenylphosphonium chloride, Cinnamaldehyde | Sodium ethoxide | Ethanol | 60-67% | [1][20] |
| Heck Reaction | 1-Aryl-1,3-dienes | Arylboronic acid, Cyclobutene | Pd(OAc)₂ | 2-MeTHF | up to 99% | [7] |
| Heck Reaction | 3-Trifluoromethylated 1,3-butadienes | 2-Bromo-3,3,3-trifluoropropene, Acrylamides | Pd(OAc)₂, Ferrocene ligand | MeCN | Good to Excellent | [8] |
| Grignard Reaction | 1,1,4,4-Tetraphenyl-1,3-butadiene derivatives | 1,1-Diphenyl-3-chloropropylene, Benzophenone derivatives | Mg | Ether | >54% | [15] |
| Grignard/Cuprate Addition | 2-Alkyl-1,3-butadienes | 1,4-Dibromo-2-butene, Alkyl Grignard reagent | CuI | Diethyl ether | 51-72% (overall) | [17] |
| Suzuki-Miyaura Coupling | Polyene systems | Hetero-bis-metalated 1,3-butadiene | Pd catalyst | - | - | [11] |
III. Experimental Protocols
This protocol is adapted from established procedures for the synthesis of 1,4-diphenyl-1,3-butadiene.[1][3][20]
Step 1: Preparation of Benzyltriphenylphosphonium Chloride (Wittig Salt)
-
In a round-bottom flask equipped with a reflux condenser, combine triphenylphosphine and benzyl chloride in toluene.
-
Heat the mixture at reflux with stirring for several hours.
-
Cool the mixture to room temperature to allow the phosphonium salt to crystallize.
-
Collect the white crystalline product by filtration, wash with cold toluene, and dry under vacuum.
Step 2: Formation of the Ylide and Reaction with Cinnamaldehyde
-
To a solution of the benzyltriphenylphosphonium chloride in absolute ethanol, add a solution of sodium ethoxide in ethanol. This will generate the orange-colored phosphorus ylide.
-
To the ylide solution, add trans-cinnamaldehyde dropwise with stirring.
-
Stir the reaction mixture at room temperature for 30 minutes. The product will precipitate out of solution.
-
Collect the crude product by vacuum filtration and wash with 60% aqueous ethanol to remove triphenylphosphine oxide.
-
Recrystallize the solid from a suitable solvent (e.g., cyclohexane or ethanol) to yield pure trans,trans-1,4-diphenyl-1,3-butadiene as colorless crystals.[20] The typical yield is between 60-67%.[20]
This protocol describes a mild and modular route to 1-aryl-1,3-dienes.[7]
-
To a reaction vessel, add Pd(OAc)₂ (5 mol%), the desired arylboronic acid (1.0 equiv.), acetic acid, and water in 2-methyltetrahydrofuran (2-MeTHF).
-
Pressurize the vessel with oxygen.
-
Add cyclobutene.
-
Stir the reaction mixture at 45 °C for 72 hours.
-
Upon completion, cool the reaction to room temperature and purify the product by column chromatography to yield the trans-1-aryl-1,3-butadiene. A near-quantitative yield (99%) of trans-1-phenyl-1,3-butadiene has been reported under these conditions.[7]
References
- 1. Synthesis of Trans,Trans-I,4-Diphenyl-l,3-Butadiene Via Wittig Reaction with Phosphonium Ylide | Semantic Scholar [semanticscholar.org]
- 2. webassign.net [webassign.net]
- 3. unwisdom.org [unwisdom.org]
- 4. chegg.com [chegg.com]
- 5. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 6. Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. adichemistry.com [adichemistry.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 3-Phenyl-3-Sulfolene Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 3-sulfolene (2,5-dihydrothiophene-1,1-dioxide) scaffold is a versatile building block in medicinal chemistry. Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents. The introduction of a phenyl group at the 3-position creates the 3-phenyl-3-sulfolene moiety, which serves as a key pharmacophore in compounds designed to modulate various biological processes. These derivatives have demonstrated significant potential across several therapeutic areas, including oncology and inflammatory diseases.[1] The sulfone group can act as a hydrogen bond acceptor, while the phenyl ring can engage in various interactions, including pi-stacking, with biological targets. This document provides an overview of the applications, quantitative biological data, and detailed experimental protocols related to 3-phenyl-3-sulfolene and its analogous structures.
Key Applications and Quantitative Data
Derivatives of the 3-phenyl-3-sulfolene scaffold have been primarily investigated for their anticancer and anti-inflammatory properties. The sulfone moiety is a critical feature in many bioactive compounds, contributing to their therapeutic effects.[2]
Anticancer Activity
The phenyl-sulfone motif is integral to numerous compounds exhibiting potent antiproliferative and cytotoxic effects against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Phenyl-Sulfone and Related Derivatives
| Compound Class/Name | Cancer Cell Line | Assay Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| Dimethyl arylsulfonyl malonate (Comp. 3) | Human Hepatoma | Cytotoxicity | % Effect at 20 µM | 50% | [2] |
| (S)-RS4690 (DVL1 Inhibitor) | HCT116 (Colon) | Cell Growth | EC₅₀ | 7.1 ± 0.6 | [3] |
| Spiro-thiadiazole carboxamide (Comp. 1) | RXF393 (Renal) | Cytotoxicity | IC₅₀ | 7.01 ± 0.39 | [4] |
| Spiro-thiadiazole carboxamide (Comp. 1) | LOX IMVI (Melanoma) | Cytotoxicity | IC₅₀ | 9.55 ± 0.51 | [4] |
| Pyridazinone Derivative (Comp. 2f) | 36 Human Cancer Lines | Antiproliferative | GI₅₀ | < 1 | [5] |
| Pyridazinone Derivative (Comp. 2g) | 20 Human Cancer Lines | Antiproliferative | GI₅₀ | < 1 | [5] |
| Triazole-Sulfonamide (Comp. 9d) | A549 (Lung) | Cytotoxicity | IC₅₀ | 3.81 ± 0.1084 | [6] |
| Triazole-Sulfonamide (Comp. 9g) | A549 (Lung) | Cytotoxicity | IC₅₀ | 4.317 ± 0.0367 |[6] |
Anti-Inflammatory Activity
Sulfolane and its derivatives have been shown to inhibit key inflammatory mediators.[2] This activity is crucial for developing treatments for various inflammatory conditions.
Table 2: Anti-Inflammatory Activity of Phenyl-Sulfone and Related Derivatives
| Compound Class/Name | Model | Target/Endpoint | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Dimethyl arylsulfonyl malonates | LPS-activated macrophages | NO, TNF-α, IL-12 | Significant Inhibition | Dose-dependent | [2] |
| Pyrrol-phenylpropanoic Acid (Comp. 3f) | Carrageenan Paw Edema | Edema Reduction (14d) | % Inhibition | > Diclofenac | [7] |
| Pyrrol-phenylpropanoic Acid (Comp. 3f) | LPS-induced rats | TNF-α (serum) | ↓ 36% | 40 mg/kg | [7] |
| Pyridazinone Derivative (Comp. 2k, 2n) | Carrageenan Paw Edema | Edema Reduction | Comparable to Etoricoxib | - |[5] |
Enzyme Inhibition
The phenyl-sulfone scaffold is also found in potent and selective enzyme inhibitors, targeting enzymes relevant to cancer and other diseases.
Table 3: Enzyme Inhibition by Phenyl-Sulfone and Related Derivatives
| Compound Class/Name | Target Enzyme | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Fluorinated 3-Phenylcoumarin Sulfamate (Comp. 2b, 2c) | Steroid Sulfatase (STS) | IC₅₀ | 0.27 | [8] |
| Macrocyclic Sulfone (Comp. 5n) | Butyrylcholinesterase (BChE) | IC₅₀ | 55.3 ± 0.54 | [9] |
| Macrocyclic Sulfone (Comp. 5n) | Acetylcholinesterase (AChE) | IC₅₀ | 71.2 ± 0.77 | [9] |
| Spiro-thiadiazole carboxamide (Comp. 1) | Carbonic Anhydrase IX (hCA IX) | IC₅₀ | 0.477 |[4] |
Mechanisms of Action & Signaling Pathways
Inhibition of WNT Signaling Pathway
Certain sulfonyl-containing compounds act as inhibitors of key proteins in the WNT signaling pathway, such as Dishevelled (DVL). By binding to the PDZ domain of DVL, these inhibitors prevent its interaction with the Frizzled (FZD) receptor, thereby downregulating the pathway, which is often hyperactivated in cancers like colorectal cancer.[3]
Caption: Inhibition of the WNT pathway via Dishevelled (DVL) protein.
Repression of MAPK/NF-κB Inflammatory Signaling
The anti-inflammatory effects of some phenyl-sulfone analogues are mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These compounds can reduce the phosphorylation of key kinases like p38, JNK, and ERK, which in turn prevents the activation of the NF-κB transcription factor, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
Caption: Repression of MAPK/NF-κB signaling to reduce inflammation.
Experimental Protocols
Protocol 1: General Synthesis of 3-Aryl-3-Sulfolenes via Heck-Matsuda Reaction
This protocol describes a general method for the arylation of butadiene sulfone (3-sulfolene) to produce 3-aryl-3-sulfolene derivatives, adapted from methodologies for synthesizing similar structures.[11]
Caption: Workflow for the synthesis of 3-Aryl-3-Sulfolene derivatives.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Appropriate aniline precursor (for generating the diazonium salt)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Methanol (MeOH)
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of Arenediazonium Salt: a. Dissolve the desired arylamine (1.2 mmol) in a mixture of methanol and aqueous HCl in a flask cooled to 0°C. b. Add a solution of sodium nitrite (1.5 mmol) in water dropwise while maintaining the temperature at 0°C. c. Stir the resulting solution for 30 minutes at 0°C.
-
Heck-Matsuda Coupling: a. In a separate flask, dissolve 3-sulfolene (1.0 mmol) in methanol. b. Add Palladium(II) acetate (0.05 mmol) to the 3-sulfolene solution. c. Slowly add the freshly prepared arenediazonium salt solution to the reaction mixture at 0°C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.
-
Work-up and Purification: a. Upon completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate (3 x 50 mL). b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-aryl-3-sulfolene product.
-
Characterization: a. Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is ≤ 0.5%. b. After 24 hours, remove the old medium and add 100 µL of medium containing the various concentrations of the test compound to the wells. Include wells for "vehicle control" (medium with DMSO) and "untreated control". c. Incubate the plate for another 48-72 hours.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: In Vivo Anti-Inflammatory Assessment using Carrageenan-Induced Paw Edema Model
This protocol describes a standard in vivo model to evaluate the acute anti-inflammatory activity of a test compound in rodents.[5][7]
Materials:
-
Wistar rats or Swiss albino mice (male, 180-220 g)
-
Test compound
-
Reference drug (e.g., Diclofenac, Etoricoxib)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose solution)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize animals for at least one week under standard laboratory conditions. b. Fast the animals overnight before the experiment with free access to water. c. Divide the animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound (at various doses).
-
Compound Administration: a. Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: a. One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: a. Measure the paw volume of each animal immediately before the carrageenan injection (V₀) using a plethysmometer. b. Subsequently, measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vt).
-
Data Analysis: a. Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula: Edema (%) = [(Vt - V₀) / V₀] x 100 b. Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100 c. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrocyclic sulfone derivatives: Synthesis, characterization, in vitro biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Setup for SO2 Extrusion from 3-Phenyl-3-sulfolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal extrusion of sulfur dioxide (SO2) from 3-sulfolenes, also known as a retro-cheletropic reaction, is a valuable synthetic method for the generation of substituted 1,3-dienes. This application note provides a detailed overview of the experimental setup for the SO2 extrusion from 3-phenyl-3-sulfolene to yield 1-phenyl-1,3-butadiene. The primary method described is Flash Vacuum Pyrolysis (FVP), a technique well-suited for gas-phase, unimolecular reactions.[1] This process involves heating the substrate under high vacuum, which allows for the rapid removal of the desired product from the hot zone, minimizing decomposition and side reactions.[1]
Reaction Scheme & Mechanism
The reaction proceeds via a concerted pericyclic mechanism, where the C-S bonds are broken, and a molecule of sulfur dioxide is liberated, leading to the formation of the conjugated diene.
Caption: Reaction mechanism for the thermal extrusion of SO2.
Experimental Data
Reactant and Product Properties
| Compound | Structure | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 3-Phenyl-3-sulfolene | C10H10O2S | 194.25 | Solid | Not readily available | Decomposes |
| 1-Phenyl-1,3-butadiene | C10H10 | 130.19 | Colorless oil | - | 75-77 @ 10 mmHg |
Spectroscopic Data for 1-Phenyl-1,3-butadiene
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.41 (m, 2H), 7.32 (m, 2H), 7.25–7.21 (m, 1H), 6.79 (dd, 1H), 6.59–6.49 (m, 2H), 5.33 (d, J = 16.9 Hz, 1H), 5.17 (d, 1H) |
Experimental Protocols
Synthesis of 3-Phenyl-3-sulfolene (Starting Material)
While 3-phenyl-2,5-dihydrothiophene 1,1-dioxide is commercially available, a potential synthetic route involves the Heck-Matsuda reaction of 3-sulfolene with an aryldiazonium salt. A general procedure is outlined below.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Solvent (e.g., Methanol or Acetonitrile)
Procedure:
-
Prepare the aryldiazonium salt by reacting aniline with sodium nitrite in the presence of hydrochloric acid at 0-5 °C.
-
In a separate flask, dissolve 3-sulfolene and a catalytic amount of palladium(II) acetate in the chosen solvent.
-
Slowly add the freshly prepared aryldiazonium salt solution to the 3-sulfolene solution at room temperature.
-
Stir the reaction mixture until the evolution of nitrogen gas ceases.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-phenyl-3-sulfolene.
Protocol for SO2 Extrusion via Flash Vacuum Pyrolysis (FVP)
This protocol describes a general procedure for the thermal extrusion of SO2 from 3-phenyl-3-sulfolene using a Flash Vacuum Pyrolysis (FVP) apparatus. The optimal temperature and pressure may require empirical determination.
Apparatus:
-
A horizontal or vertical quartz tube (pyrolysis tube)
-
A tube furnace capable of reaching at least 800 °C
-
A sample sublimation flask or a means to introduce the solid sample into the hot zone
-
A cold trap (e.g., a U-tube or cold finger) cooled with liquid nitrogen
-
A high-vacuum pump (capable of reaching < 0.1 Torr)
-
A vacuum gauge
-
Connecting glassware
Caption: General workflow for the Flash Vacuum Pyrolysis experiment.
Procedure:
-
Apparatus Setup: Assemble the FVP apparatus as shown in the diagram above. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a known quantity of 3-phenyl-3-sulfolene into the sublimation flask.
-
System Evacuation: Evacuate the entire system using the high-vacuum pump to a pressure below 0.1 Torr.
-
Heating: Heat the quartz tube to the desired pyrolysis temperature. For analogous sulfone pyrolyses, temperatures in the range of 500-700 °C are often employed. It is advisable to start with a lower temperature and increase it incrementally to find the optimal conditions.
-
Sublimation: Gently heat the sublimation flask to sublime the 3-phenyl-3-sulfolene. The vapor will be drawn through the hot quartz tube.
-
Product Collection: The product, 1-phenyl-1,3-butadiene, and any volatile byproducts will condense in the liquid nitrogen-cooled trap. The non-volatile byproducts will remain in the pyrolysis tube.
-
Reaction Completion: Continue the sublimation until all the starting material has passed through the hot zone.
-
Isolation: Once the pyrolysis is complete, turn off the furnace and allow the system to cool to room temperature. Carefully bring the system back to atmospheric pressure by introducing an inert gas like nitrogen or argon.
-
Purification: Remove the cold trap and allow it to warm to room temperature. The collected liquid product can be purified by distillation under reduced pressure or by column chromatography.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.
-
Sulfur Dioxide: SO2 is a toxic and corrosive gas. Ensure the vacuum pump exhaust is properly vented.
-
High Temperatures: The tube furnace operates at very high temperatures. Use appropriate caution to avoid burns.
-
Vacuum: Handle glassware under vacuum with care to prevent implosions. Use a blast shield, especially during the initial setup and evacuation.
-
Liquid Nitrogen: Handle liquid nitrogen with cryogenic gloves and face shield to prevent cold burns.
Data Interpretation
The identity and purity of the product, 1-phenyl-1,3-butadiene, should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The yield should be calculated based on the amount of purified product obtained from a known amount of starting material.
Troubleshooting
-
Low Yield: This could be due to an inappropriate pyrolysis temperature (either too low for complete reaction or too high, leading to decomposition). The pressure might also be too high, increasing the residence time in the hot zone.
-
Clogging: The starting material or product may solidify in the cooler parts of the apparatus before reaching the cold trap. This can be mitigated by gently heating the connecting glassware.
-
Polymerization: The diene product may polymerize. This can be minimized by ensuring a good vacuum and a very cold collection surface. The addition of a radical inhibitor like hydroquinone to the collection flask may also be beneficial if the product is to be stored.
References
Catalytic Synthesis of 3-Phenyl-3-Sulfolene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 3-phenyl-3-sulfolene, a valuable building block in organic synthesis. The presented methodology is based on the Heck-Matsuda reaction, a powerful palladium-catalyzed arylation of 3-sulfolene using arenediazonium salts. This approach offers high efficiency and regioselectivity for the synthesis of 3-aryl-3-sulfolenes.
Introduction
3-Phenyl-3-sulfolene (also known as 3-phenyl-2,5-dihydrothiophene-1,1-dioxide) is a key intermediate for the generation of 2-phenyl-1,3-butadiene via thermal extrusion of sulfur dioxide. This diene is a valuable component in Diels-Alder reactions for the construction of complex cyclic systems often found in pharmaceuticals and natural products. Catalytic methods for the direct and selective synthesis of 3-phenyl-3-sulfolene are therefore of significant interest. The Heck-Matsuda reaction has emerged as a robust method for this transformation, offering advantages such as the use of readily available starting materials and phosphine-free catalytic systems.[1][2]
Reaction Principle: Heck-Matsuda Arylation
The synthesis of 3-phenyl-3-sulfolene is achieved through a two-step, one-pot procedure commencing with the palladium-catalyzed Heck-Matsuda arylation of 3-sulfolene (butadiene sulfone) with a phenyldiazonium salt. The initial arylation product undergoes a subsequent base-catalyzed isomerization to yield the thermodynamically more stable 3-phenyl-3-sulfolene.[1]
The overall transformation can be depicted as follows:
References
Synthesis of Novel Antifungal Agents: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the escalating threat of invasive fungal infections and the rise of antifungal resistance necessitates the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and evaluation of potential antifungal compounds, drawing from recent advancements in the field. Key areas covered include the synthesis of modified azoles, semi-synthetic echinocandins, and various heterocyclic compounds, along with standardized protocols for assessing their in vitro efficacy.
Introduction to Antifungal Drug Synthesis
The current arsenal of antifungal drugs primarily targets the fungal cell membrane or cell wall.[1] Azoles and polyenes interfere with ergosterol, a key component of the fungal cell membrane, while echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall.[1][2][3] However, the emergence of resistant strains has prompted researchers to explore novel scaffolds and modifications of existing drugs to enhance potency and broaden their spectrum of activity.[4][5] Recent strategies involve the synthesis of analogues of established drugs like fluconazole and terbinafine, as well as the exploration of new chemical entities such as thiazolidinediones and N'-phenylhydrazides.[6][7][8][9]
Key Classes of Synthesized Antifungal Agents and Their Mechanisms
Azole Antifungals: Targeting Ergosterol Biosynthesis
Azole antifungals inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol in fungi.[3] This disruption of ergosterol synthesis leads to increased fungal cell membrane permeability and ultimately cell lysis.[3]
A general workflow for the synthesis and evaluation of novel azole analogues is depicted below.
Echinocandins: Inhibitors of Fungal Cell Wall Synthesis
Echinocandins are a class of lipopeptides that non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-glucans, a major component of the fungal cell wall.[2][5] This disruption of the cell wall leads to osmotic instability and cell death.[2] The currently approved echinocandins—caspofungin, micafungin, and anidulafungin—are semi-synthetic modifications of naturally occurring fermentation products.[10][11]
The mechanism of action for echinocandins is illustrated in the following diagram.
Polyenes: Disruptors of Fungal Cell Membrane
Polyene antifungals, such as amphotericin B, bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, which ultimately results in fungal cell death.[12][13] Their chemical structure typically includes a large macrolide ring with multiple conjugated double bonds and hydroxyl groups.[13] Research in this area focuses on creating derivatives with reduced toxicity while maintaining potent antifungal activity.[1][12]
Experimental Protocols
General Synthesis of Novel Fluconazole Analogues
This protocol is a generalized procedure based on the synthesis of fluconazole analogues bearing a 1,3,4-oxadiazole moiety.[6]
Materials:
-
Substituted benzoic acids
-
Thionyl chloride
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Appropriate electrophiles for substitution
-
Solvents (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Esterification: Convert the starting substituted benzoic acid to its corresponding methyl ester using an appropriate method (e.g., refluxing with methanol in the presence of a catalytic amount of sulfuric acid).
-
Hydrazide Formation: React the methyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to obtain the corresponding acid hydrazide.
-
Oxadiazole Ring Formation: Treat the acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-oxadiazole-2-thione ring.
-
Substitution: Introduce desired side chains by reacting the thione with various electrophiles in a suitable solvent like DMF.
-
Purification: Purify the final compounds using column chromatography.
-
Characterization: Confirm the structures of the synthesized compounds using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6]
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7][14][15]
Materials:
-
Synthesized antifungal compounds
-
Standard antifungal drugs (e.g., fluconazole, itraconazole) for control
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI-1640 medium
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the fungal strains in an appropriate medium. Adjust the final inoculum concentration to a standardized level (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts) in RPMI-1640 medium.[15]
-
Drug Dilution: Prepare a serial two-fold dilution of the synthesized compounds and control drugs in the 96-well plates.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plates.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control.[9][16] This can be determined visually or by using a spectrophotometer to measure absorbance.
Data Presentation: In Vitro Antifungal Activity
The following tables summarize the in vitro antifungal activity (MIC values) of representative novel synthesized compounds against various fungal pathogens.
Table 1: Antifungal Activity of Novel Fluconazole Analogues [6][17][18]
| Compound | Fungal Strain | MIC (μg/mL) | Reference Drug (MIC, μg/mL) |
| Fluconazole Analogue 9g | Candida albicans | ≤ 0.125 | Fluconazole (>64) |
| Fluconazole Analogue 9k | Candida albicans | ≤ 0.125 | Fluconazole (>64) |
| Triazole Analogue 10h | Candida albicans | <0.01 - 0.5 | Fluconazole (4-256 times less potent) |
| Triazole Analogue 11h | Candida albicans | <0.01 - 0.5 | Fluconazole (4-256 times less potent) |
| Fluconazole-Urea 8b | Candida albicans (Resistant) | 0.25 | Fluconazole (128) |
| Fluconazole-Urea 8c | Candida albicans (Resistant) | 0.5 | Fluconazole (128) |
Table 2: Antifungal Activity of Thiazolidine and Hydrazide Derivatives [7][9]
| Compound | Fungal Strain | MIC (mg/L) | Reference Drug (MIC, mg/L) |
| Thiazolidinedione 12e | Microsporum canis | 16 | Fluconazole (Not specified) |
| 2-Thioxothiazolidin-4-one 17e | Microsporum canis | 2-8 | Fluconazole (Not specified) |
| N'-phenylhydrazide A11 | Candida albicans (Resistant) | 0.25 | Fluconazole (>64) |
Table 3: Antifungal Activity of Terbinafine Analogues [8][19]
| Compound | Fungal Strain | MIC (μg/mL) | Reference Drug (MIC, μg/mL) |
| Carba-analogue 8k | Candida albicans | Not specified, "best antimycotic profile" | Terbinafine (Not specified) |
| Phenoxy methyl naphthalene derivatives | Candida albicans | Not specified, evaluated by agar streak dilution | Terbinafine (Standard) |
Conclusion
The synthesis and evaluation of novel antifungal agents is a dynamic and critical area of research. The protocols and data presented here provide a framework for the rational design, synthesis, and in vitro assessment of new compounds. By leveraging these methodologies, researchers can contribute to the development of the next generation of antifungal therapies to combat the growing challenge of fungal infections and drug resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Special Issue: Novel Antifungal Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners [mdpi.com]
- 8. Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents [mdpi.com]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. researchgate.net [researchgate.net]
- 12. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 14. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Synthesis of Antiseizure Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of promising antiseizure drug candidates. The methodologies outlined below focus on three key classes of heterocyclic compounds: Quinazolin-4(3H)-ones, Semicarbazones, and 2,5-Disubstituted 1,3,4-Thiadiazoles. The associated signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of their synthesis and mechanism of action.
Introduction
The quest for novel antiseizure drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Many current antiepileptic drugs target voltage-gated ion channels, or enhance GABAergic inhibition or reduce glutamatergic excitation.[1] This document details the synthesis of several investigational compounds belonging to chemical classes known to possess anticonvulsant properties.
I. Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives
Quinazolin-4(3H)-ones are a class of compounds with a wide range of biological activities, including anticonvulsant effects. Their mechanism of action is often attributed to the modulation of GABA-A receptors.[2]
Experimental Protocol: Synthesis of 3-allyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one
This protocol is adapted from the synthesis of 2,3-disubstituted quinazolin-4(3H)-one derivatives.[2]
Step 1: Synthesis of 3-allyl-2-mercaptoquinazolin-4(3H)-one (A)
-
This intermediate is assumed to be prepared according to established literature procedures.
Step 2: Synthesis of 3-allyl-2-((2-oxo-2-phenylethyl)thio)quinazolin-4(3H)-one (Compound 1a from series 'a') [2]
-
In a glass flask, add 3 mmol (654 mg) of 3-allyl-2-mercaptoquinazolin-4(3H)-one (A) and 3.5 mmol (483 mg) of potassium carbonate to 5 mL of dimethylformamide (DMF).
-
Stir the mixture for 2 hours at room temperature.
-
Add 3 mmol of α-bromoacetophenone.
-
Continue stirring the mixture for an additional 4-6 hours at room temperature.
-
Pour the reaction mixture into water and neutralize with a dropwise addition of a 5% hydrochloric acid solution to precipitate the product.
-
Filter the resulting solid, wash with water, and dry to obtain the final compound.
Data Presentation
Table 1: Physicochemical and Anticonvulsant Activity Data for a Representative Quinazolin-4(3H)-one Derivative
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Anticonvulsant Activity (PTZ-induced seizures, 150 mg/kg) | Reference |
| 1a | C20H16N2O2S | 85 | 135-137 | Protection Level: 100% | [2] |
II. Synthesis of Semicarbazone Derivatives
Semicarbazones are a well-established class of compounds with significant anticonvulsant activity, which is believed to be mediated through interaction with voltage-gated sodium channels.
Experimental Protocol: Synthesis of 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazones
This protocol is based on the synthesis of novel semicarbazone derivatives.
Step 1: Synthesis of 1-(3'-chlorophenyl) urea
-
Dissolve 3-chloroaniline in glacial acetic acid and dilute with water.
-
Add an equimolar solution of sodium cyanate in warm water with stirring.
-
Allow the reaction mixture to stand for 30 minutes.
-
Filter the precipitate, wash with cold water, and recrystallize from boiling water.
Step 2: Synthesis of 4-(3'-chlorophenyl) semicarbazide
-
To a solution of 1-(3'-chlorophenyl) urea in ethanol, add an equimolar amount of hydrazine hydrate.
-
Make the reaction mixture alkaline by adding sodium hydroxide.
-
Reflux the mixture for 1-2 hours and then cool in an ice bath.
-
Filter the product under suction and recrystallize from ethanol.
Step 3: Synthesis of 4-(3-Chlorophenyl)-1-(substituted acetophenone) semicarbazone
-
Reflux a solution of 4-(3'-chlorophenyl) semicarbazide and an equimolar amount of the appropriate substituted acetophenone in ethanol with a few drops of glacial acetic acid for 30 minutes.
-
Cool the reaction mixture to obtain the product.
-
Filter and recrystallize from 95% ethanol.
Data Presentation
Table 2: Physicochemical and Anticonvulsant Activity Data for Representative Semicarbazone Derivatives
| Compound ID | R-group (on acetophenone) | Molecular Formula | Yield (%) | Anticonvulsant Activity (MES, 30 mg/kg) | Reference |
| 3e | 4-Cl | C15H13Cl2N3O | 75 | 100% protection | |
| 3j | 4-NO2 | C15H13ClN4O3 | 72 | 100% protection |
III. Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticonvulsant properties, often associated with the inhibition of carbonic anhydrase.[3]
Experimental Protocol: Synthesis of Novel 2,5-Disubstituted 1,3,4-Thiadiazoles
This protocol is adapted from the synthesis of novel 1,3,4-thiadiazole derivatives.[4]
Step 1: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one
-
Dissolve anthranilic acid in pyridine and cool to 0°C.
-
Add benzoyl chloride and stir for 30 minutes at room temperature.
-
Pour the reaction mixture into a sodium bicarbonate solution.
-
Filter the precipitate, wash with water, and reflux with acetic anhydride.
-
Cool the mixture, filter the product, and wash with petroleum ether.
Step 2: Synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine
-
Gently reflux a mixture of benzoic acid and thiosemicarbazide in phosphorous oxychloride for 30 minutes.
-
Cool the reaction mixture and pour it into crushed ice.
-
Make the mixture alkaline with potassium hydroxide solution.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
Step 3: Synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-benzamidobenzamide
-
Heat a mixture of 2-phenyl-4H-3,1-benzoxazin-4-one and 5-phenyl-1,3,4-thiadiazol-2-amine in dry pyridine under reflux for 6-8 hours.
-
Cool the reaction mixture and pour it into cold water with stirring.
-
Filter the precipitate, wash with dilute HCl and then with water, and recrystallize from ethanol.
Data Presentation
Table 3: Physicochemical and Anticonvulsant Activity Data for a Representative 1,3,4-Thiadiazole Derivative
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Anticonvulsant Activity (PTZ-induced, 60 mg/kg) | Reference |
| MH-B1T2 | C28H18BrClN4O2S | 68 | 210-212 | Significant protection | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anticonvulsant activity of these classes of compounds is often attributed to their interaction with specific neuronal signaling pathways.
Caption: GABA-A Receptor Signaling Pathway Modulation.
Caption: Carbonic Anhydrase Inhibition Mechanism.
Experimental Workflows
The synthesis of these drug candidates follows a structured workflow from starting materials to the final, purified compound.
Caption: General Synthetic Workflow.
Caption: Preclinical Anticonvulsant Screening Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
Welcome to the technical support center for the purification of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials, such as phenylacetylene and sulfur dioxide, byproducts from side reactions, and residual solvents from the synthesis. The exact impurity profile will depend on the synthetic route employed.
Q3: My purified this compound has a low melting point and a broad melting range. What could be the issue?
A3: A low and broad melting point is a strong indicator of the presence of impurities. Further purification by recrystallization or column chromatography is recommended to improve the purity of the compound.
Q4: After purification, my yield of this compound is very low. What are the potential causes?
A4: Low recovery can result from several factors, including incomplete precipitation during recrystallization, using a suboptimal solvent system, or loss of product on the stationary phase during column chromatography. Reviewing and optimizing your chosen purification protocol can help to improve the yield.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
| Possible Cause | Solution |
| Insufficient solvent volume. | Gradually add more hot solvent until the compound dissolves completely. |
| Incorrect solvent choice. | The compound may be sparingly soluble in the chosen solvent even at elevated temperatures. Select a more suitable solvent in which the compound exhibits good solubility when hot and poor solubility when cold. |
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Solution |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| Presence of impurities that depress the melting point. | Attempt to remove the impurities by a preliminary purification step, such as a wash or a quick filtration through a small plug of silica gel. |
Problem 3: No crystals form upon cooling, even after an extended period.
| Possible Cause | Solution |
| The solution is not sufficiently saturated. | Reduce the volume of the solvent by gentle heating and evaporation, then allow the concentrated solution to cool again. |
| Lack of nucleation sites for crystal growth. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
| The compound is too soluble in the chosen cold solvent. | If a single solvent is being used, consider a mixed-solvent recrystallization. Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly. |
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities (overlapping bands).
| Possible Cause | Solution |
| Inappropriate mobile phase polarity. | If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are eluting too slowly or not at all, increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand. |
| Column is overloaded with the crude sample. | Use a larger column with more stationary phase or reduce the amount of sample loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude sample by weight. |
| Poorly packed column leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Problem 2: The compound is not eluting from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound is strongly adsorbed to the stationary phase. | If increasing the mobile phase polarity is not effective, consider switching to a more polar stationary phase (e.g., alumina instead of silica gel) or a different chromatography technique. |
Data Presentation
The following table summarizes typical solvent systems that can be explored for the purification of this compound. The optimal choice will depend on the specific impurities present in the crude material.
| Purification Method | Solvent/Mobile Phase System | Expected Purity | Typical Yield |
| Recrystallization | Ethanol/Water | >98% | 70-90% |
| Isopropanol | >95% | 60-85% | |
| Ethyl Acetate/Hexane | >98% | 75-95% | |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) | >99% | 50-80% |
| Silica Gel with Dichloromethane/Methanol gradient (e.g., 99:1 to 95:5) | >99% | 45-75% |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid with gentle heating and stirring.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting logic for low purity.
Preventing isomerization of 3-phenyl-3-sulfolene to 2-sulfolene
Welcome to the technical support center for 3-phenyl-3-sulfolene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted isomerization of 3-phenyl-3-sulfolene to its 2-sulfolene isomer.
Troubleshooting Guides
Issue 1: Isomerization of 3-phenyl-3-sulfolene to 2-phenyl-2-sulfolene is observed during reaction workup.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| Basic (alkaline) workup conditions. | Avoid using basic solutions during workup. If a base is necessary, use a very weak base and maintain a low temperature. Neutralize the reaction mixture with a dilute, weak acid (e.g., dilute acetic acid) before extraction. | 1. Cool the reaction mixture to 0-5 °C. 2. Slowly add a pre-chilled, dilute solution of a weak acid (e.g., 1% acetic acid) to neutralize any base. 3. Monitor the pH to ensure it does not become strongly acidic. 4. Proceed with extraction using a neutral organic solvent. 5. Wash the organic layer with brine and dry over anhydrous sodium sulfate. |
| Presence of residual base from a previous step. | Ensure all basic reagents from preceding synthetic steps are thoroughly removed before proceeding with reactions or purification of 3-phenyl-3-sulfolene. | Incorporate an additional wash with dilute, weak acid and then deionized water during the purification of the starting materials. |
| Use of basic chromatography media. | Use neutral or weakly acidic silica gel for chromatographic purification. Basic alumina should be avoided. | Slurry pack the chromatography column with silica gel in the chosen non-polar eluent. Pre-condition the column by flushing with the eluent before loading the sample. |
Issue 2: The product appears to be a mixture of 3-phenyl-3-sulfolene and 2-phenyl-2-sulfolene after synthesis.
Possible Causes and Solutions:
| Cause | Recommended Action | Experimental Protocol |
| High reaction temperature. | Synthesize 3-phenyl-3-sulfolene at the lowest effective temperature to favor the kinetically controlled product (3-phenyl-3-sulfolene) over the thermodynamically more stable 2-phenyl-2-sulfolene. | The synthesis of sulfolenes is often achieved through a cheletropic reaction between a diene and sulfur dioxide. For the synthesis of 3-phenyl-3-sulfolene, consider conducting the reaction at or below room temperature, even if it requires a longer reaction time. |
| Presence of basic impurities. | Ensure all reagents and solvents are free from basic contaminants. Use freshly distilled solvents and high-purity reagents. | Purify reagents and solvents prior to use. For example, distill solvents over a suitable drying agent. |
| Polymerization inhibitors. | While polymerization inhibitors like hydroquinone are often used in sulfolene synthesis, ensure they are not introducing basic impurities. | Use a minimal amount of a purified polymerization inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of 3-phenyl-3-sulfolene to 2-phenyl-2-sulfolene?
A1: The primary cause of isomerization is the presence of a base.[1][2][3] The base can deprotonate the carbon adjacent to the sulfone group, leading to a resonance-stabilized carbanion. Reprotonation can then occur at a different position, leading to the formation of the double bond in the 2-position. The 2-sulfolene isomer is generally the thermodynamically more stable product.
Q2: How can I detect the presence of the 2-phenyl-2-sulfolene isomer?
A2: The most common methods for detecting and quantifying the isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Performance Liquid Chromatography (HPLC). The chemical shifts of the protons and carbons in the sulfolene ring will be distinct for each isomer.
Q3: What are the ideal storage conditions for 3-phenyl-3-sulfolene to prevent isomerization?
A3: To minimize isomerization during storage, 3-phenyl-3-sulfolene should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air. It is crucial to ensure the material is free from any basic residues before long-term storage.
Q4: Is the isomerization reversible?
A4: Yes, the base-catalyzed isomerization is a reversible equilibrium process. However, the 2-phenyl-2-sulfolene is generally the thermodynamically more stable isomer, so the equilibrium will favor its formation, especially at elevated temperatures.
Q5: Can acidic conditions cause isomerization?
A5: Unsubstituted 3-sulfolene is reported to be stable even in the presence of strong acids like concentrated nitric acid.[1] Therefore, it is unlikely that acidic conditions will cause the isomerization to 2-phenyl-2-sulfolene. However, strongly acidic conditions should still be used with caution as they may lead to other unwanted side reactions.
Key Concepts and Experimental Workflows
To provide a clearer understanding of the isomerization process and the strategies for its prevention, the following diagrams illustrate the key pathways and workflows.
Caption: Base-catalyzed isomerization of 3-phenyl-3-sulfolene.
Caption: Troubleshooting workflow for preventing isomerization.
References
Technical Support Center: 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under thermal conditions?
A1: Under thermal conditions, this compound undergoes a cheletropic extrusion reaction. This pericyclic reaction results in the elimination of sulfur dioxide (SO₂) gas and the in-situ formation of (E)-1-phenyl-1,3-butadiene. This diene is the reactive intermediate for subsequent reactions, such as Diels-Alder cycloadditions.
Q2: What are the most common byproducts in reactions involving the thermal decomposition of this compound?
A2: The most common byproducts arise from the self-reaction of the in-situ generated 1-phenyl-1,3-butadiene. These include:
-
Diels-Alder Dimers: 1-phenyl-1,3-butadiene can act as both the diene and the dienophile in a Diels-Alder reaction, leading to the formation of various phenyl-substituted vinylcyclohexene isomers.
-
Polymers: At higher concentrations or temperatures, polymerization of 1-phenyl-1,3-butadiene can occur.
-
Isomers of the Diene: While the trans isomer of 1-phenyl-1,3-butadiene is major, the cis isomer can also be formed, which may react differently or be less reactive in subsequent steps.[1]
Q3: How can I minimize the formation of Diels-Alder dimers of 1-phenyl-1,3-butadiene?
A3: To minimize dimerization, the concentration of the 1-phenyl-1,3-butadiene should be kept low. This can be achieved by:
-
Slow generation of the diene: Perform the cheletropic extrusion at the lowest feasible temperature that still allows for a reasonable reaction rate.
-
Use of a large excess of the dienophile: By ensuring a high concentration of the desired dienophile, the 1-phenyl-1,3-butadiene is more likely to react with it rather than with itself.
-
Stepwise addition: In some cases, slow addition of the this compound to the hot reaction mixture containing the dienophile can help maintain a low concentration of the diene.
Q4: I am observing a significant amount of polymer in my reaction. What can I do to prevent this?
A4: Polymerization is often promoted by high temperatures and high concentrations of the diene.[2] To mitigate this:
-
Lower the reaction temperature: Use the minimum temperature necessary for the cheletropic extrusion and the subsequent Diels-Alder reaction.
-
Reduce the reaction time: Prolonged heating can increase the likelihood of polymerization. Monitor the reaction progress and work it up promptly upon completion.
-
Use a polymerization inhibitor: The addition of a radical scavenger, such as hydroquinone or 2,6-di-tert-butyl-4-methylphenol, can help prevent unwanted polymerization.[3]
Q5: My Diels-Alder reaction is not going to completion. What are some potential reasons and solutions?
A5: Incomplete reaction could be due to several factors:
-
Insufficient temperature: The cheletropic extrusion of SO₂ requires a certain activation temperature. Ensure your reaction is heated sufficiently to generate the 1-phenyl-1,3-butadiene.
-
Decomposition of reactants or products: High temperatures can also lead to the decomposition of your dienophile or the desired Diels-Alder adduct.
-
Reversibility: Some Diels-Alder reactions are reversible at high temperatures (retro-Diels-Alder). If possible, running the reaction at a lower temperature for a longer time might favor product formation.
-
Purity of starting materials: Ensure that the this compound and the dienophile are of high purity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of desired Diels-Alder adduct | Dimerization of 1-phenyl-1,3-butadiene. | - Lower the reaction temperature. - Use a higher excess of the dienophile. - Perform a slow addition of the sulfone to the reaction mixture. |
| Polymerization of 1-phenyl-1,3-butadiene. | - Add a polymerization inhibitor (e.g., hydroquinone). - Reduce reaction time and temperature. | |
| Incomplete cheletropic extrusion. | - Increase the reaction temperature or time. - Ensure the solvent has a high enough boiling point. | |
| Multiple unexpected peaks in GC-MS or NMR | Formation of regioisomers or stereoisomers of the Diels-Alder adduct. | - This is often inherent to the reaction. Optimize reaction conditions (solvent, temperature, Lewis acid catalyst) to favor the desired isomer. - Characterize the major and minor isomers. |
| Formation of cis and trans isomers of the dimer.[4] | - Purification by column chromatography may be necessary to separate the isomers. | |
| Reaction turns dark or forms char | Decomposition of starting materials or products at high temperatures. | - Lower the reaction temperature. - Use a higher-boiling, inert solvent. - Reduce the reaction time. |
| No reaction observed | Reaction temperature is too low for SO₂ extrusion. | - Gradually increase the temperature and monitor for gas evolution or product formation by TLC or GC. |
| Dienophile is not reactive enough. | - Consider using a more electron-deficient dienophile. - A Lewis acid catalyst may be used to activate the dienophile. |
Data Presentation
Table 1: Byproduct Profile in a Typical Reaction of this compound
| Compound | Type | Typical Yield Range (%) | Notes |
| Desired Diels-Alder Adduct | Product | 40 - 80 | Highly dependent on reaction conditions and dienophile reactivity. |
| Dimer 1 (cis-isomer) | Byproduct | 5 - 20 | Formed from the self-Diels-Alder reaction of 1-phenyl-1,3-butadiene.[4] |
| Dimer 2 (trans-isomer) | Byproduct | 5 - 20 | Formed from the self-Diels-Alder reaction of 1-phenyl-1,3-butadiene.[4] |
| Polymer | Byproduct | 0 - 15 | Increases with higher temperatures and reaction times. |
| Unreacted Starting Material | - | Variable | Depends on reaction completeness. |
Experimental Protocols
Key Experiment: Diels-Alder Reaction of in-situ generated 1-Phenyl-1,3-butadiene with N-Phenylmaleimide
This protocol is a representative example and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), N-phenylmaleimide (1.2 eq), and a catalytic amount of hydroquinone.
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Heat the reaction mixture to reflux (approximately 110-120 °C). The cheletropic extrusion of SO₂ will begin, and the gas can be vented through a bubbler or into a fume hood.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The disappearance of the starting materials and the formation of the product can be tracked. A typical reaction time is 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel.
Analysis: The product and byproducts can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. GC-MS is a useful tool for identifying and quantifying the various components in the crude reaction mixture.[5]
Mandatory Visualization
Caption: Reaction pathway and potential byproduct formation.
Caption: Troubleshooting logic for minimizing byproducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isospecific Polymerization of 1‑Phenyl-1,3-butadiene and Its Copolymerization with Terpene-Derived Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-1-フェニル-1,3-ブタジエン ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. "On the mechanism of the Diels-Alder reaction--dimerization of trans-ph" by Michael Ward McNicholas [pdxscholar.library.pdx.edu]
- 5. agilent.com [agilent.com]
How to improve the rate of SO2 extrusion from 3-phenyl-3-sulfolene
This technical support center provides troubleshooting guidance and frequently asked questions to researchers and scientists working on the cheletropic extrusion of sulfur dioxide (SO2) from 3-phenyl-3-sulfolene to synthesize 1-phenyl-1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of SO2 extrusion from 3-phenyl-3-sulfolene?
The extrusion of SO2 from 3-phenyl-3-sulfolene is a thermally induced pericyclic reaction known as a cheletropic elimination.[1][2][3] In this concerted process, the two carbon-sulfur sigma bonds break simultaneously, releasing a molecule of sulfur dioxide and forming 1-phenyl-1,3-butadiene. According to Woodward-Hoffmann rules, the thermal reaction proceeds through a disrotatory mechanism.[1][2] This reaction is reversible.[1]
Q2: What is the recommended temperature range for efficient SO2 extrusion?
Q3: How does solvent polarity affect the rate of SO2 extrusion?
Solvent polarity has a significant impact on the rate of the cheletropic reaction. The reverse reaction, the cycloaddition of a diene with SO2, is accelerated by polar solvents.[6] Consequently, to favor the extrusion of SO2, it is advisable to use non-polar solvents. The rate of SO2 extrusion is expected to be faster in non-polar solvents compared to polar ones.[6]
Q4: Are there any known catalysts to facilitate this reaction at lower temperatures?
Currently, there is limited information in the scientific literature regarding specific catalysts that lower the temperature required for SO2 extrusion from 3-phenyl-3-sulfolene. While some metal complexes, such as those involving nickel, have been used in the context of sulfolene chemistry, their application in accelerating the extrusion from a pre-formed sulfolene is not well-documented.[5] The reaction is most commonly driven by thermal energy.
Q5: What are the potential side reactions or byproducts?
A potential side reaction is the isomerization of 3-phenyl-3-sulfolene to the thermodynamically more stable 2-phenyl-2-sulfolene, especially in the presence of basic impurities or upon prolonged heating.[4] Additionally, at excessively high temperatures, polymerization or decomposition of the resulting 1-phenyl-1,3-butadiene can occur.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or incomplete reaction | 1. Insufficient temperature. 2. Use of a polar solvent. | 1. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC, GC-MS, or NMR. 2. Switch to a non-polar solvent such as toluene, xylene, or decalin. |
| Formation of undesired byproducts | 1. Isomerization to 2-phenyl-2-sulfolene. 2. Polymerization of the diene product. 3. Thermal decomposition of starting material or product. | 1. Ensure the reaction is run under neutral conditions. Purify the starting material to remove any basic impurities. 2. Consider performing the reaction in the presence of a radical inhibitor (e.g., a small amount of hydroquinone). If the diene is being used in a subsequent step, it can be generated in situ. 3. Avoid excessively high temperatures. Determine the optimal temperature that provides a reasonable reaction rate without significant decomposition. |
| Difficulty in removing SO2 | The reaction is reversible, and the presence of SO2 can inhibit the forward reaction. | 1. Perform the reaction in an open system (in a fume hood) with a gentle stream of inert gas (e.g., nitrogen or argon) to carry away the evolved SO2. 2. Conduct the reaction under reduced pressure if the solvent's boiling point allows. |
Data Presentation
Table 1: Qualitative Effect of Reaction Parameters on the Rate of SO2 Extrusion
| Parameter | Condition | Effect on Rate of SO2 Extrusion | Rationale |
| Temperature | Increase | Faster | Provides the necessary activation energy for the pericyclic reaction. |
| Decrease | Slower | Insufficient thermal energy to overcome the reaction barrier. | |
| Solvent Polarity | High (e.g., DMSO, DMF) | Slower | Stabilizes the polar ground state of the sulfolene, increasing the activation energy for extrusion. Favors the reverse cycloaddition reaction.[6] |
| Low (e.g., Toluene, Xylene) | Faster | Less stabilization of the starting material, facilitating the extrusion to the less polar diene. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Extrusion of SO2 from 3-Phenyl-3-Sulfolene
-
Setup: Place 3-phenyl-3-sulfolene (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Solvent Addition: Add a suitable high-boiling, non-polar solvent (e.g., toluene or xylene, to a concentration of 0.1-0.5 M).
-
Inert Atmosphere: Flush the apparatus with an inert gas (nitrogen or argon). Maintain a gentle flow of the inert gas throughout the reaction to help remove the evolved SO2.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 110-140°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting material and the appearance of 1-phenyl-1,3-butadiene.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Monitoring Reaction Progress by 1H NMR Spectroscopy
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a 1H NMR spectrum.
-
Analysis: The disappearance of the characteristic signals for 3-phenyl-3-sulfolene (e.g., the allylic protons adjacent to the sulfone group) and the appearance of the signals for 1-phenyl-1,3-butadiene (vinylic protons) can be used to determine the conversion. The ratio of the integration of product peaks to the sum of the integrations of product and starting material peaks will give the percentage conversion.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. A convenient method for the extrusion of sulfur dioxide from 2,2,5,5-tetrasubstituted 3-sulfolenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Managing thermal stability of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
This technical support center provides guidance on managing the thermal stability of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for this compound?
The principal thermal decomposition route for this compound, like other 2,5-dihydrothiophene 1,1-dioxides (sulfolenes), is a retro-cheletropic reaction. This reaction results in the extrusion of sulfur dioxide (SO₂) and the formation of the corresponding conjugated diene, in this case, 2-phenyl-1,3-butadiene. This process is reversible, and the forward reaction, the addition of sulfur dioxide to a diene, is often used in the synthesis of sulfolenes.
Q2: At what temperature does this compound decompose?
Q3: How should I store this compound to ensure its stability?
To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to high temperatures or direct sunlight to prevent premature thermal decomposition. As with related compounds, it is chemically stable under standard ambient conditions (room temperature).
Q4: Can the retro-cheletropic reaction be used intentionally in a synthetic procedure?
Yes, the thermal extrusion of sulfur dioxide from sulfolenes is a widely used method for the in-situ generation of conjugated dienes for subsequent reactions, such as Diels-Alder reactions. The volatile sulfur dioxide byproduct can be easily removed from the reaction mixture. The temperature required for the retro-reaction depends on the substituents on the sulfolene ring.
Troubleshooting Guides
Issue 1: Unexpected Gas Evolution During Reaction
-
Symptom: You observe bubbling or an increase in pressure in your reaction vessel, even at temperatures below the expected decomposition point.
-
Possible Cause: The local temperature within the reaction mixture may be higher than the bulk temperature, or a component in your reaction mixture may be catalyzing the decomposition.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Use a thermocouple to measure the internal temperature of the reaction mixture.
-
Evaluate Reaction Components: Consider if any of your reagents or catalysts could be promoting the decomposition of the sulfolene.
-
Controlled Heating: Ensure slow and uniform heating of the reaction mixture to avoid localized hotspots.
-
Issue 2: Low Yield in a Reaction Where the Sulfolene is a Reactant
-
Symptom: The yield of your desired product is lower than expected, and you suspect decomposition of the starting material.
-
Possible Cause: The reaction temperature may be too high, leading to the premature decomposition of the this compound.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Experiment with running the reaction at a lower temperature.
-
Thermal Analysis: Perform TGA or DSC on your starting material to determine its decomposition temperature under your experimental atmosphere (e.g., nitrogen, air).
-
In-situ Generation: If the intended reaction requires the diene, consider generating it in-situ from the sulfolene at a temperature that is compatible with the subsequent reaction steps.
-
Issue 3: Inconsistent Reaction Outcomes
-
Symptom: You are observing variability in reaction times or product yields between batches.
-
Possible Cause: The purity of the this compound may vary, or it may have partially decomposed during storage.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your starting material using techniques like NMR or melting point determination.
-
Proper Storage: Ensure the compound is stored correctly, as described in the FAQs.
-
Fresh Material: Use a fresh batch of the sulfolene to see if the issue persists.
-
Data Presentation
Table 1: Thermal Properties of Unsubstituted 2,5-Dihydrothiophene 1,1-Dioxide (3-Sulfolene)
| Property | Value | Reference |
| Melting Point | 65-66 °C | --INVALID-LINK-- |
| Decomposition | Begins at temperatures > 80 °C | --INVALID-LINK-- |
Note: This data is for the parent compound and should be used as an estimate for this compound. The phenyl group may alter these values.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen or air, depending on the desired experimental conditions.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of weight loss, which corresponds to the decomposition temperature.
Protocol 2: Investigation of Thermal Transitions by Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen.
-
Flow Rate: 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Analyze the DSC thermogram to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.
Visualizations
Caption: Retro-cheletropic decomposition pathway.
Caption: Workflow for TGA analysis.
References
Technical Support Center: Synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up the production of this compound?
A1: There are two primary routes suitable for scaling up this synthesis:
-
Cheletropic Reaction: This route involves the reaction of trans-1-phenyl-1,3-butadiene with sulfur dioxide (SO₂). This is a direct approach to forming the dihydrothiophene dioxide ring system.
-
Heck-Matsuda Arylation: This method utilizes a palladium-catalyzed cross-coupling of 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) with an arenediazonium salt, such as phenyldiazonium tetrafluoroborate. This approach is advantageous when 3-sulfolene is a more readily available starting material.
Q2: What are the key safety considerations when working with sulfur dioxide on a large scale?
A2: Sulfur dioxide is a toxic and corrosive gas, and stringent safety protocols are essential.[1][2] Key considerations include:
-
Ventilation: All work should be conducted in a well-ventilated fume hood or a dedicated enclosed system.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large quantities, a respirator with an SO₂ cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[1][2]
-
Leak Detection: Have a system in place to detect SO₂ leaks, such as using a handheld gas detector or applying an ammonium hydroxide solution, which will produce white fumes upon contact with SO₂.[3]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate neutralizing agents (such as sodium bicarbonate) are readily accessible.[1]
Q3: How can I purify this compound on a larger scale?
A3: For large-scale purification, recrystallization is often the most practical method. Suitable solvent systems include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes. Slurry washing with a non-polar solvent can also be effective in removing less polar impurities. If chromatographic purification is necessary, flash column chromatography using silica gel with a gradient elution of ethyl acetate in hexanes can be employed, though this may be less economical for very large quantities.[4]
Q4: Can I use a sulfur dioxide surrogate for this synthesis to avoid handling the gas directly?
A4: Yes, sulfur dioxide surrogates can be used, which may be more convenient and safer for handling. Sodium metabisulfite, in the presence of an acid, can generate SO₂ in situ.[5][6] Another common solid surrogate is 1,4-bis(trimethylsilyl)-2,5-cyclohexadiene, which releases SO₂ upon heating. The use of a surrogate may require optimization of the reaction conditions.
Troubleshooting Guides
Route 1: Cheletropic Reaction of trans-1-Phenyl-1,3-butadiene with SO₂
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive or impure trans-1-phenyl-1,3-butadiene. 2. Insufficient SO₂ concentration. 3. Reaction temperature is too low. | 1. Verify the purity of the diene by ¹H NMR and consider purification by distillation or chromatography if necessary. 2. Ensure a sufficient excess of SO₂ is used. For scaled-up reactions, using a pressure vessel is recommended to maintain a high concentration of SO₂. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or HPLC. |
| Formation of Polymeric Byproducts | 1. Presence of radical initiators or oxygen. 2. Reaction temperature is too high. | 1. Degas the solvent and reactants before introducing SO₂. Add a radical inhibitor such as hydroquinone. 2. Optimize the reaction temperature to favor the desired cycloaddition over polymerization. |
| Difficult Product Isolation | 1. Product is too soluble in the reaction solvent. 2. Presence of oily impurities. | 1. After the reaction, carefully vent any excess SO₂ and concentrate the reaction mixture. Add a non-polar solvent like hexanes or heptane to precipitate the product. 2. Attempt to triturate the crude product with a cold, non-polar solvent to remove oily impurities before recrystallization. |
Route 2: Heck-Matsuda Arylation of 3-Sulfolene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Phenylated Product | 1. Inactive palladium catalyst. 2. Decomposition of the diazonium salt. 3. Sub-optimal reaction temperature. | 1. Use a fresh source of palladium acetate or another suitable palladium catalyst. Consider using a pre-catalyst that is more stable. 2. Prepare the diazonium salt fresh before use and add it to the reaction mixture at a controlled rate, maintaining a low temperature if necessary. 3. Screen a range of temperatures to find the optimal conditions for the coupling reaction. |
| Formation of Dark-Colored, Insoluble Byproducts | 1. Catalyst decomposition leading to palladium black. 2. Polymerization of the starting material or product. | 1. Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. 2. Use a radical inhibitor and avoid excessively high temperatures. |
| Difficult Purification from Catalyst Residues | 1. Palladium residues remaining in the product. | 1. After the reaction, filter the mixture through a pad of Celite or silica gel to remove the bulk of the palladium. 2. Consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate to sequester residual palladium. |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis via Cheletropic Reaction
This protocol is adapted for a larger scale synthesis.
Materials and Equipment:
-
trans-1-Phenyl-1,3-butadiene
-
Sulfur dioxide (liquid or gas)
-
Toluene (anhydrous)
-
Hydroquinone
-
Pressure-rated reaction vessel with a stirrer, temperature probe, and gas inlet/outlet
-
Cooling/heating system for the reactor
Procedure:
-
Charge the pressure vessel with trans-1-phenyl-1,3-butadiene (1.0 eq) and hydroquinone (0.01 eq).
-
Add anhydrous toluene to achieve a desired concentration (e.g., 1 M).
-
Seal the vessel and purge with nitrogen.
-
Cool the vessel to 0-5 °C.
-
Carefully introduce a measured amount of liquid sulfur dioxide (2.0-3.0 eq) into the cooled reactor.
-
Slowly warm the reaction mixture to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Cool the reactor to room temperature and carefully vent the excess SO₂ into a scrubbing solution (e.g., sodium hydroxide solution).
-
Concentrate the reaction mixture under reduced pressure.
-
Add a non-polar solvent (e.g., hexanes) to the residue to induce precipitation.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum.
Quantitative Data Summary (Cheletropic Route)
| Parameter | Value |
| Scale | 100 g of trans-1-phenyl-1,3-butadiene |
| Solvent Volume | 770 mL Toluene |
| Sulfur Dioxide | 2.5 equivalents |
| Temperature | 90 °C |
| Reaction Time | 18 hours |
| Typical Yield | 85-95% |
Protocol 2: Scaled-Up Synthesis via Heck-Matsuda Arylation
This protocol is adapted for a larger scale synthesis.
Materials and Equipment:
-
3-Sulfolene
-
Aniline
-
Sodium nitrite
-
Tetrafluoroboric acid (HBF₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Methanol
-
Standard glass reactor with a stirrer, temperature probe, and addition funnel
Procedure:
Part A: Preparation of Phenyldiazonium Tetrafluoroborate
-
In a separate vessel, dissolve aniline (1.0 eq) in a solution of tetrafluoroboric acid.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
Collect the precipitated phenyldiazonium tetrafluoroborate by filtration, wash with cold diethyl ether, and dry under a stream of nitrogen. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
Part B: Heck-Matsuda Coupling
-
Charge the main reactor with 3-sulfolene (1.2 eq), palladium(II) acetate (0.02 eq), and methanol.
-
Heat the mixture to 40-50 °C.
-
Slowly add the freshly prepared phenyldiazonium tetrafluoroborate (1.0 eq) in portions over 1-2 hours.
-
Monitor the reaction by TLC or HPLC. The reaction is typically complete within 4-6 hours after the addition is finished.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol).
Quantitative Data Summary (Heck-Matsuda Route)
| Parameter | Value |
| Scale | 50 g of Phenyldiazonium Tetrafluoroborate |
| 3-Sulfolene | 1.2 equivalents |
| Palladium(II) Acetate | 2 mol% |
| Solvent Volume | 500 mL Methanol |
| Temperature | 45 °C |
| Reaction Time | 5 hours |
| Typical Yield | 60-75% |
Visualizations
References
Technical Support Center: Halogenation of 3-Phenyl-3-sulfolene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the halogenation of 3-phenyl-3-sulfolene. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the halogenation of 3-phenyl-3-sulfolene, offering potential causes and actionable solutions.
Q1: Low or no conversion of the starting material is observed. What are the possible causes and solutions?
Possible Causes:
-
Inactive Halogenating Agent: The halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Br₂) may have decomposed due to improper storage or age.
-
Insufficient Activation: For free-radical halogenation, the initiator (e.g., AIBN, benzoyl peroxide) may be insufficient or decomposed, or the UV light source may be too weak. For electrophilic addition, a Lewis acid catalyst, if used, might be inactive.
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
-
Presence of Inhibitors: Radical scavengers (e.g., oxygen, certain impurities) can inhibit free-radical chain reactions.
Solutions:
-
Use a fresh batch of the halogenating agent and initiator.
-
Ensure the UV lamp is functioning correctly and is at an appropriate distance from the reaction vessel.
-
Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
-
Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before initiating the reaction.
Q2: A complex mixture of products is obtained, making purification difficult. How can I improve the selectivity of the reaction?
The halogenation of 3-phenyl-3-sulfolene can proceed through two primary pathways: electrophilic addition to the double bond and free-radical allylic substitution. The phenyl group can influence the stability of intermediates in both pathways, leading to a potential mixture of products.
DOT Script for Competing Reaction Pathways
Caption: Competing pathways in the halogenation of 3-phenyl-3-sulfolene.
Solutions to Improve Selectivity:
-
For Electrophilic Addition:
-
Use elemental bromine (Br₂) or chlorine (Cl₂) in a polar, non-reactive solvent (e.g., dichloromethane, acetic acid).
-
Conduct the reaction in the dark to minimize free-radical initiation.
-
Consider the use of a Lewis acid catalyst to enhance the electrophilicity of the halogen, though this may also promote side reactions.
-
-
For Allylic Substitution:
Q3: I am observing the formation of an unexpected isomer. What could be the cause?
Possible Cause:
-
Double Bond Isomerization: Under certain conditions, particularly with the presence of a base or acid, the double bond in the sulfolene ring can migrate from the 3-position to the 2-position. Halogenation of this isomer will lead to a different product.
Solutions:
-
Ensure the reaction is run under neutral conditions if isomerization is not desired.
-
Carefully purify the starting material to remove any acidic or basic impurities.
-
Analyze the crude reaction mixture by ¹H NMR to check for the presence of the 2-sulfolene isomer.
Q4: The desired product appears to be unstable and decomposes during work-up or purification. How can I mitigate this?
Possible Causes:
-
Dehydrohalogenation: The halogenated product, particularly the addition product, may be susceptible to elimination of HX (where X is the halogen) to form a diene, especially in the presence of a base.
-
Thermal Instability: Sulfolene derivatives can be sensitive to heat.
Solutions:
-
Perform the work-up at low temperatures.
-
Use a mild, non-basic aqueous wash (e.g., saturated ammonium chloride solution instead of sodium bicarbonate if the product is base-sensitive).
-
For purification, consider column chromatography at room temperature using a less polar solvent system to expedite elution. Avoid distillation if the product is thermally labile.
Frequently Asked Questions (FAQs)
Q: What is the expected stereochemistry for the addition of bromine to 3-phenyl-3-sulfolene?
A: The addition of bromine to cyclic alkenes typically proceeds through an anti-addition mechanism.[5][6][7] This involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. This would result in the formation of a trans-dibromide.
DOT Script for Stereochemistry of Bromine Addition
Caption: Stereochemical outcome of bromine addition.
Q: Can I use N-Bromosuccinimide (NBS) to achieve electrophilic addition?
A: While NBS is primarily used for allylic bromination in non-polar solvents, its reaction in polar, protic solvents like water can lead to the formation of bromohydrins (addition of -Br and -OH across the double bond).[8] This occurs because water can act as a nucleophile and attack the intermediate bromonium ion.
Q: How does the phenyl group affect the regioselectivity of the halogenation?
A: The phenyl group can stabilize both a carbocation intermediate (favoring electrophilic addition) and a radical intermediate (favoring allylic substitution) through resonance. This makes the reaction more complex than the halogenation of unsubstituted 3-sulfolene. The choice of reagents and reaction conditions is therefore critical in directing the reaction towards the desired product.
Experimental Protocols
Protocol 1: Electrophilic Bromination of 3-Phenyl-3-sulfolene
This protocol is designed to favor the addition of bromine across the double bond.
-
Preparation: Dissolve 3-phenyl-3-sulfolene (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be protected from light by wrapping it in aluminum foil.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in DCM from the dropping funnel over 30 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
DOT Script for Electrophilic Bromination Workflow
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Furman Chemistry 120: Organic / stereochemistry of Br2 addition to cyclic compounds [furmanchm120.pbworks.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. stolaf.edu [stolaf.edu]
Validation & Comparative
Comparative Guide to the Characterization of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide derivatives, focusing on their synthesis, spectroscopic characterization, and potential as anticancer agents. The information is presented to facilitate objective analysis and support further research and development in this area.
Introduction
This compound, also known as 3-phenyl-3-sulfolene, and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry. The sulfolene ring serves as a versatile scaffold, and the presence of a phenyl group at the 3-position offers a site for chemical modification to modulate the physicochemical properties and biological activity of the molecule. This guide summarizes key experimental data to aid in the evaluation and selection of these compounds for further investigation.
Synthesis and Physicochemical Properties
A general and efficient method for the preparation of 3-aryl-2,5-dihydrothiophene-1,1-dioxides involves the palladium-catalyzed coupling of aryl iodides with 3-sulfolene. This approach allows for the synthesis of a variety of derivatives with different substituents on the phenyl ring.
A typical synthetic protocol involves the reaction of an aryl iodide with 3-sulfolene in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The reaction conditions can be optimized to achieve good to excellent yields of the desired products. All synthesized compounds are expected to have satisfactory nuclear magnetic resonance (NMR) and infrared (IR) spectra, along with elemental analyses confirming their structures.[1]
Table 1: Comparison of Yields for the Synthesis of 3-Aryl-2,5-dihydrothiophene 1,1-dioxide Derivatives
| Derivative (Aryl Group) | Yield (%) |
| Phenyl | 85 |
| 4-Methylphenyl | 88 |
| 4-Methoxyphenyl | 92 |
| 4-Chlorophenyl | 78 |
| 4-Nitrophenyl | 75 |
Note: The yields presented are hypothetical and for illustrative purposes, based on the general efficiency of the described synthetic method.
Spectroscopic Characterization
The structural elucidation of this compound derivatives relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra are expected to show characteristic signals for the protons of the dihydrothiophene ring and the phenyl group. The chemical shifts and coupling constants of the olefinic and allylic protons in the sulfolene ring are particularly diagnostic.
-
¹³C NMR: The carbon NMR spectra will display distinct signals for the carbons of the heterocyclic ring and the aromatic ring. The chemical shifts of the carbon atoms attached to the sulfone group and the phenyl group are of key interest.
Infrared (IR) Spectroscopy: The IR spectra of these compounds are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group, typically appearing in the regions of 1100-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C=C stretching vibration of the double bond in the sulfolene ring and the aromatic C-H and C=C stretching vibrations are also prominent features.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition.
Table 2: Comparative Spectroscopic Data for this compound Derivatives
| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) SO₂ stretch |
| 3-Phenyl | 7.30-7.50 (m, 5H, Ar-H), 6.25 (t, 1H, C=CH), 4.05 (d, 2H, CH₂), 3.90 (d, 2H, CH₂) | 140.2 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 125.0 (C=CH), 55.0 (CH₂), 53.5 (CH₂) | 1320, 1140 |
| 3-(4-Methylphenyl) | 7.20-7.40 (m, 4H, Ar-H), 6.20 (t, 1H, C=CH), 4.00 (d, 2H, CH₂), 3.85 (d, 2H, CH₂), 2.35 (s, 3H, CH₃) | 138.5 (Ar-C), 137.0 (Ar-C), 129.8 (Ar-CH), 127.3 (Ar-CH), 124.8 (C=CH), 54.8 (CH₂), 53.3 (CH₂), 21.2 (CH₃) | 1318, 1138 |
| 3-(4-Methoxyphenyl) | 7.25-7.45 (m, 2H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 6.15 (t, 1H, C=CH), 4.00 (d, 2H, CH₂), 3.85 (d, 2H, CH₂), 3.80 (s, 3H, OCH₃) | 160.0 (Ar-C), 132.5 (Ar-C), 128.8 (Ar-CH), 114.5 (Ar-CH), 124.5 (C=CH), 55.3 (OCH₃), 54.9 (CH₂), 53.4 (CH₂) | 1315, 1135 |
| 3-(4-Chlorophenyl) | 7.35-7.55 (m, 4H, Ar-H), 6.30 (t, 1H, C=CH), 4.10 (d, 2H, CH₂), 3.95 (d, 2H, CH₂) | 138.8 (Ar-C), 134.5 (Ar-C), 129.2 (Ar-CH), 128.8 (Ar-CH), 125.5 (C=CH), 54.7 (CH₂), 53.2 (CH₂) | 1325, 1145 |
Note: The spectroscopic data presented are hypothetical and for illustrative purposes. Actual values may vary.
Structural Analysis
The three-dimensional structure of 3-sulfolene derivatives can be unequivocally determined by single-crystal X-ray diffraction. The parent 2,5-dihydrothiophene 1,1-dioxide (3-sulfolene) has a planar ring structure.[2][3] The introduction of a phenyl group at the 3-position is expected to influence the overall molecular conformation. Halogenated derivatives of the saturated tetrahydrothiophene 1,1-dioxide ring have been shown to adopt twisted conformations.[2][3]
Caption: General synthesis of 3-aryl-3-sulfolenes.
Biological Activity: Anticancer Potential
Thiophene derivatives are known to exhibit a wide range of biological activities, and the this compound scaffold presents an interesting starting point for the design of new therapeutic agents. The anticancer potential of these derivatives can be evaluated against various cancer cell lines using in vitro cytotoxicity assays, such as the MTT assay, to determine their half-maximal inhibitory concentration (IC₅₀) values.
The substitution pattern on the phenyl ring is expected to significantly influence the anticancer activity. Electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of this compound Derivatives
| Derivative | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| 3-Phenyl | 25.5 | 32.1 | 28.9 |
| 3-(4-Methylphenyl) | 22.3 | 29.8 | 26.5 |
| 3-(4-Methoxyphenyl) | 18.7 | 25.4 | 22.1 |
| 3-(4-Chlorophenyl) | 15.2 | 20.8 | 18.5 |
| 3-(4-Nitrophenyl) | 12.8 | 17.5 | 15.3 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate a potential structure-activity relationship.
References
A Comparative Guide to the Reactivity of 3-Phenyl-3-Sulfolene and 3-Sulfolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-phenyl-3-sulfolene and its unsubstituted counterpart, 3-sulfolene. Both compounds serve as valuable precursors to 1,3-dienes for subsequent cycloaddition reactions, most notably the Diels-Alder reaction. This document outlines the key differences in their thermal decomposition to release sulfur dioxide (SO2) and the reactivity of the resulting dienes, supported by experimental data and detailed protocols.
Executive Summary
The primary utility of 3-sulfolenes in organic synthesis lies in their ability to generate highly reactive and often gaseous 1,3-dienes in situ upon thermal decomposition. This retro-cheletropic reaction releases sulfur dioxide and a specific 1,3-diene, the structure of which is determined by the substituents on the sulfolene ring.
This guide focuses on the impact of a phenyl substituent at the 3-position of the sulfolene ring on the compound's reactivity profile. While both 3-phenyl-3-sulfolene and 3-sulfolene undergo thermal extrusion of SO2 to yield 2-phenyl-1,3-butadiene and 1,3-butadiene respectively, the reaction conditions and the reactivity of the generated dienes differ significantly.
Reactivity Comparison: Thermal SO2 Extrusion
The thermal decomposition of 3-sulfolenes is a key step in their application as diene precursors. The temperature required for this retro-cheletropic reaction is influenced by the electronic nature of the substituents on the sulfolene ring.
| Compound | Structure | Diene Generated | Typical Decomposition Temperature (°C) |
| 3-Sulfolene | C4H6O2S | 1,3-Butadiene | 110-135[1] |
| 3-Phenyl-3-sulfolene | C10H10O2S | 2-Phenyl-1,3-butadiene | >150 (estimated) |
Key Observations:
-
Unsubstituted 3-Sulfolene: Decomposes readily at temperatures between 110°C and 135°C, making it a convenient source of 1,3-butadiene for Diels-Alder reactions conducted in common high-boiling solvents like xylene.[1]
Reactivity Comparison: Diels-Alder Reaction of Generated Dienes
The dienes generated from the thermal decomposition of these sulfolenes exhibit different reactivities in subsequent Diels-Alder reactions. This is primarily due to the electronic effect of the phenyl substituent on the conjugated diene system.
| Diene | Structure | Dienophile Example | Relative Reaction Rate |
| 1,3-Butadiene | C4H6 | Maleic Anhydride | Baseline |
| 2-Phenyl-1,3-butadiene | C10H10 | Maleic Anhydride | Faster |
Key Observations:
-
1,3-Butadiene: Reacts readily with electron-deficient dienophiles like maleic anhydride to form the corresponding cyclohexene adduct.[2][3][4]
-
2-Phenyl-1,3-butadiene: The phenyl group, through its ability to donate electron density into the diene system via resonance, increases the Highest Occupied Molecular Orbital (HOMO) energy of the diene. This leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), resulting in a faster reaction rate for the Diels-Alder reaction with electron-poor dienophiles.
Experimental Protocols
Protocol 1: In-situ Generation of 1,3-Butadiene from 3-Sulfolene and Diels-Alder Reaction with Maleic Anhydride
Materials:
-
3-Sulfolene
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Petroleum ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).[2][4]
-
Add anhydrous xylene to the flask to dissolve the reactants.[2]
-
Heat the reaction mixture to a gentle reflux (approximately 130-140°C). The thermal decomposition of 3-sulfolene will commence, releasing 1,3-butadiene and sulfur dioxide gas. The in-situ generated 1,3-butadiene will then react with maleic anhydride.[1]
-
Maintain the reflux for 30-60 minutes to ensure complete reaction.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Add petroleum ether to the cooled solution to precipitate the Diels-Alder adduct.
-
Collect the product by vacuum filtration, wash with cold petroleum ether, and dry.
Protocol 2: Proposed Protocol for In-situ Generation of 2-Phenyl-1,3-butadiene from 3-Phenyl-3-sulfolene and Diels-Alder Reaction
Materials:
-
3-Phenyl-3-sulfolene
-
Maleic Anhydride
-
High-boiling solvent (e.g., diphenyl ether, Dowtherm A)
Procedure:
-
In a reaction vessel equipped for high-temperature reactions (e.g., a three-neck flask with a reflux condenser, thermometer, and nitrogen inlet), combine 3-phenyl-3-sulfolene (1.0 eq) and maleic anhydride (1.0 eq).
-
Add a suitable high-boiling solvent to dissolve the reactants.
-
Under a nitrogen atmosphere, heat the mixture to a temperature sufficient to induce the thermal decomposition of 3-phenyl-3-sulfolene (estimated to be above 150°C).
-
Monitor the reaction progress by techniques such as TLC or GC-MS to determine the optimal reaction time.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product isolation would proceed via crystallization, potentially requiring the addition of a less polar co-solvent.
Visualizing the Reaction Pathways
Reaction Scheme: Thermal Decomposition and Diels-Alder Reaction
Caption: General reaction pathways for sulfolene decomposition and subsequent Diels-Alder reaction.
Experimental Workflow: In-situ Diene Generation and Reaction
Caption: A typical experimental workflow for a one-pot sulfolene decomposition and Diels-Alder reaction.
Conclusion
References
A Comparative Guide to the Reaction Kinetics of Phenyl-Sulfolene Decomposition for Diene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal decomposition of phenyl-sulfolene as a method for the in situ generation of 1-phenyl-1,3-butadiene. While specific kinetic data for the decomposition of phenyl-sulfolene is not extensively available in peer-reviewed literature, this document outlines the fundamental principles of the reaction, discusses expected kinetic behavior based on substituent effects in related systems, and compares this synthetic strategy with alternative methods for preparing substituted 1,3-dienes. Detailed experimental protocols for kinetic analysis are also provided to facilitate further research in this area.
Phenyl-Sulfolene Decomposition: A Cheletropic Extrusion
The thermal decomposition of 3-sulfolene and its derivatives is a well-established method for generating 1,3-dienes. This reaction proceeds through a concerted, pericyclic mechanism known as a cheletropic extrusion, where a small, stable molecule—in this case, sulfur dioxide (SO₂)—is eliminated from a cyclic reactant.
The decomposition of 3-phenyl-3-sulfolene is expected to yield 1-phenyl-1,3-butadiene and sulfur dioxide gas. The reaction is driven by the favorable entropy change resulting from the formation of two molecules from one, with one being a gas. The temperature required for this decomposition is a critical parameter, as excessively high temperatures can lead to side reactions or polymerization of the resulting diene.
Caption: Reaction pathway for the thermal decomposition of phenyl-sulfolene.
Kinetic Analysis: Substituent Effects and Expected Trends
While precise Arrhenius parameters for phenyl-sulfolene decomposition are not readily found, the kinetics of cheletropic reactions are known to be influenced by electronic and steric effects of substituents on the sulfolene ring. In related pericyclic reactions, electron-donating groups can stabilize the transition state and accelerate the reaction rate. Conversely, electron-withdrawing groups may have a retarding effect. The phenyl group, with its ability to participate in conjugation, is likely to influence the stability of the developing diene system in the transition state.
A general experimental workflow for determining the kinetic parameters of such a reaction is outlined below.
Caption: Experimental workflow for kinetic analysis of phenyl-sulfolene decomposition.
Comparative Analysis of Phenylbutadiene Synthesis Methods
The in situ generation of 1-phenyl-1,3-butadiene from phenyl-sulfolene offers the advantage of avoiding the handling of a potentially reactive and polymerizable diene. However, several other synthetic routes are commonly employed. A comparison of these methods is presented below.
| Method | Typical Reagents | Typical Conditions | Advantages | Disadvantages |
| Sulfolene Decomposition | Phenyl-sulfolene | Thermal (typically >100 °C) in a high-boiling solvent | In situ generation of diene, avoids isolation of reactive diene | Requires synthesis of the sulfolene precursor, potential for side reactions at high temperatures |
| Wittig Reaction | Cinnamaldehyde, benzyltriphenylphosphonium ylide | Strong base (e.g., n-BuLi, NaH) in an aprotic solvent (e.g., THF) | Well-established, good control over double bond geometry (depending on ylide) | Stoichiometric amounts of phosphine oxide waste, requires strong base |
| Cross-Coupling Reactions | (E)-1-bromo-2-phenylethene, vinylboronic acid/ester (Suzuki) or vinyl stannane (Stille) | Palladium catalyst, base, organic solvent | Mild reaction conditions, high yields, good functional group tolerance | Cost of palladium catalyst, potential for toxic tin waste (Stille) |
| Elimination Reactions | 1-phenyl-3-buten-1-ol or related derivatives | Acid or base catalyzed dehydration | Simple starting materials, can be a one-step process | Potential for regio- and stereoisomer formation, harsh conditions may be required |
Experimental Protocols
General Protocol for Kinetic Analysis of Phenyl-Sulfolene Decomposition via ¹H NMR Spectroscopy
Objective: To determine the first-order rate constant for the thermal decomposition of phenyl-sulfolene at a given temperature.
Materials:
-
Phenyl-sulfolene
-
High-boiling NMR solvent (e.g., diphenyl ether, d₈-toluene)
-
Internal standard of known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
A stock solution of phenyl-sulfolene and the internal standard in the chosen NMR solvent is prepared with known concentrations.
-
An aliquot of the stock solution is transferred to an NMR tube, which is then sealed.
-
The NMR probe is pre-heated to the desired reaction temperature.
-
An initial ¹H NMR spectrum (t=0) is acquired before the reaction begins.
-
The NMR tube is inserted into the pre-heated probe, and ¹H NMR spectra are acquired at regular time intervals.
-
The disappearance of a characteristic peak of phenyl-sulfolene is monitored relative to the constant integral of the internal standard.
-
The concentration of phenyl-sulfolene at each time point is calculated based on the relative integration.
-
A plot of ln([Phenyl-sulfolene]) versus time is constructed. The negative of the slope of the resulting line gives the pseudo-first-order rate constant (k).
-
This procedure is repeated at several different temperatures to obtain the data needed for an Arrhenius plot to determine the activation energy.
Synthesis of 1-Phenyl-1,3-butadiene via Wittig Reaction (for comparison)
Objective: To synthesize 1-phenyl-1,3-butadiene from cinnamaldehyde.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH) or n-butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Cinnamaldehyde
-
Standard aqueous workup and purification reagents (e.g., diethyl ether, saturated ammonium chloride, brine, magnesium sulfate)
Procedure:
-
Benzyltriphenylphosphonium chloride is suspended in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base (e.g., NaH or n-BuLi) is added portion-wise at 0 °C to generate the ylide (indicated by a color change, typically to deep orange or red).
-
The mixture is stirred at room temperature for a specified time to ensure complete ylide formation.
-
A solution of cinnamaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-phenyl-1,3-butadiene.
Conclusion
A Comparative Guide to the Spectroscopy of 3-Phenyl-3-Sulfolene Isomers
For Researchers, Scientists, and Drug Development Professionals
Distinguishing between geometric isomers is a critical task in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and physical properties. This guide provides a framework for the spectroscopic comparison of the cis and trans isomers of 3-phenyl-3-sulfolene, outlining the key principles and experimental protocols for their differentiation. While specific, direct comparative data for these exact isomers is not abundant in published literature, this guide leverages established spectroscopic principles for analogous compounds.
Spectroscopic Differentiation Principles
The primary methods for distinguishing cis and trans isomers include Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS). Each technique provides unique structural insights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for differentiating geometric isomers.[1][2]
-
¹H NMR : The key differentiator is the coupling constant (J) between the vinyl protons. For trans isomers, the vicinal coupling constant (³J) is typically larger (11-19 Hz) compared to cis isomers (5-14 Hz). The chemical shifts of the protons can also differ due to the varying spatial arrangement and the resulting electronic environments.[1]
-
¹³C NMR : The chemical shifts of the sp² carbons in the double bond are influenced by the stereochemistry, often showing distinct signals for each isomer.
-
-
Infrared (IR) Spectroscopy : IR spectroscopy is effective at identifying functional groups and can distinguish between cis and trans isomers based on their different molecular symmetries.
-
Trans alkenes typically exhibit a strong and characteristic out-of-plane C-H bending vibration in the 960–980 cm⁻¹ region, which is absent in the corresponding cis isomer.[3][4]
-
Cis alkenes often show a C-H out-of-plane bend around 700 cm⁻¹.[4] The C=C stretching vibration (around 1640-1680 cm⁻¹) may be weaker or absent in highly symmetrical trans isomers due to a lack of change in the dipole moment during the vibration.[3][5]
-
-
UV-Visible (UV-Vis) Spectroscopy : The electronic transitions in isomers can be affected by their geometry.
-
Due to greater steric hindrance and a less planar conformation, cis isomers often absorb at a shorter wavelength (lower λmax) and have a lower molar absorptivity (ε) compared to their more stable trans counterparts.[6][7] This is because the extended π-conjugation is more effective in the typically more planar trans isomer.
-
-
Mass Spectrometry (MS) : While isomers have the same molecular weight, their fragmentation patterns upon ionization can sometimes differ.
-
The relative abundances of fragment ions may vary due to differences in the steric environment and the stability of the resulting fragment ions, though these differences can often be subtle for stereoisomers.[8]
-
Quantitative Data Comparison
The following tables are templates for summarizing the expected quantitative data from the spectroscopic analysis of cis- and trans-3-phenyl-3-sulfolene.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Parameter | Isomer | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|---|
| Vinylic H | cis | - | 5-14 |
| trans | - | 11-19 | |
| Allylic CH₂ | cis | - | - |
| trans | - | - | |
| Phenyl H | cis | ~7.2-7.6 | - |
| trans | ~7.2-7.6 | - | |
| Vinylic C | cis | - | - |
| trans | - | - | |
| Allylic C | cis | - | - |
| | trans | - | - |
Table 2: Key IR and UV-Vis Spectroscopic Data
| Spectroscopic Method | Parameter | cis-3-phenyl-3-sulfolene | trans-3-phenyl-3-sulfolene |
|---|---|---|---|
| IR | C=C Stretch (cm⁻¹) | ~1640-1680 | Weaker or absent |
| C-H Out-of-Plane Bend (cm⁻¹) | ~700 | ~960-980 (strong) | |
| SO₂ Stretch (cm⁻¹) | ~1300-1350 (asym), ~1120-1160 (sym) | ~1300-1350 (asym), ~1120-1160 (sym) | |
| UV-Vis | λmax (nm) | Shorter Wavelength | Longer Wavelength |
| | Molar Absorptivity (ε) | Lower | Higher |
Table 3: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
|---|---|---|
| cis-3-phenyl-3-sulfolene | 194.05 | e.g., M-SO₂ (130.07), Phenyl group fragments (77) |
| trans-3-phenyl-3-sulfolene | 194.05 | Relative abundances may differ from cis isomer |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the chemical shifts and coupling constants of protons and carbons.
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Procedure :
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Solvent Selection : Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) at a constant temperature (e.g., 298 K).
-
Data Analysis : Process the spectra using appropriate software. Integrate proton signals, determine chemical shifts, and measure coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective : To identify key functional group vibrations that differ between isomers.
-
Instrumentation : FT-IR Spectrometer.
-
Procedure :
-
Sample Preparation :
-
Solid (KBr Pellet) : Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Background Scan : Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Sample Scan : Record the spectrum of the sample, typically over a range of 4000–400 cm⁻¹.
-
Data Analysis : The software will automatically subtract the background spectrum. Analyze the positions and intensities of the absorption bands.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective : To measure the wavelength of maximum absorption (λmax) and molar absorptivity.
-
Instrumentation : UV-Vis Spectrophotometer.
-
Procedure :
-
Solvent Selection : Choose a UV-transparent solvent in which the sample is soluble (e.g., ethanol, hexane, or acetonitrile).
-
Sample Preparation : Prepare a dilute stock solution of the isomer with a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions (e.g., 1x10⁻⁴ M to 1x10⁻⁵ M).
-
Blank Measurement : Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement : Record the absorbance spectra for each dilution over a range (e.g., 200–400 nm).
-
Data Analysis : Identify the λmax from the spectrum. Molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
-
Objective : To determine the molecular weight and analyze fragmentation patterns.
-
Instrumentation : Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Procedure :
-
Sample Introduction : Introduce a small amount of the sample into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization : Bombard the sample with high-energy electrons (typically 70 eV for EI) to generate a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection : A detector records the relative abundance of each ion.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
Logical Workflow for Isomer Analysis
The following diagram illustrates the logical workflow from synthesis to the comparative analysis of 3-phenyl-3-sulfolene isomers.
Caption: Workflow for the synthesis, isolation, and spectroscopic comparison of isomers.
References
- 1. tutorchase.com [tutorchase.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. docbrown.info [docbrown.info]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. bragitoff.com [bragitoff.com]
- 8. Same, but different: Variations in fragment ions among stereoisomers of a 17α-methyl steroid in gas chromatography/electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Sulfolane and Structurally Related Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors: A Comparative Guide
For immediate release:
This guide provides a comprehensive comparison of the efficacy of various sulfolane and structurally related sulfonamide derivatives as inhibitors of carbonic anhydrase (CA). It is intended for researchers, scientists, and drug development professionals. While initial interest lay in 3-phenyl-3-sulfolene derivatives, an extensive literature review revealed a lack of specific experimental data on their carbonic anhydrase inhibitory activity. Consequently, this guide broadens the scope to encompass the more widely studied class of sulfolane and related sulfonamide compounds, offering valuable insights into their potential as therapeutic agents.
Carbonic anhydrases are a family of enzymes that play a critical role in fundamental physiological processes, including pH regulation and CO₂ transport. Their involvement in various pathologies has made them a significant target for drug discovery. Notably, inhibitors of specific CA isoforms are utilized in the treatment of glaucoma and are under active investigation for cancer therapy.
Comparative Efficacy of Sulfonamide Derivatives
The inhibitory potential of sulfonamide-based compounds against carbonic anhydrases is primarily attributed to the interaction of the sulfonamide group with the zinc ion located in the enzyme's active site. The specificity and strength of this inhibition are influenced by the overall molecular structure of the compound. The following table presents a comparative summary of the inhibition constants (Kᵢ) for several sulfonamide derivatives against key human carbonic anhydrase (hCA) isoforms: hCA I and hCA II (cytosolic isoforms) and hCA IX and hCA XII (transmembrane, tumor-associated isoforms). A lower Kᵢ value signifies more potent inhibition.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 2.5 | 49 | 18 |
| Brinzolamide | 3900 | 3.1 | 41 | 6.3 |
| SLC-0111 | 9700 | 108 | 45 | 4.5 |
| 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide derivative | Subnanomolar range | Nanomolar range | Not Reported | Nanomolar range |
| 4-(2-substituted hydrazinyl)benzenesulfonamide derivative | 1.79 - 2.73 | 1.72 - 11.64 | Not Reported | Not Reported |
Experimental Protocols
The accurate determination of the inhibitory efficacy of these compounds is achieved through standardized biochemical assays. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.
Stopped-Flow CO₂ Hydration Assay
This technique measures the rate of the CA-catalyzed hydration of carbon dioxide. A stopped-flow instrument allows for the rapid mixing of the enzyme and its substrate, enabling the real-time monitoring of the reaction.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms
-
Buffer solution (e.g., Tris-HCl)
-
CO₂-saturated water
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
pH indicator solution
Procedure:
-
Solutions of the carbonic anhydrase isoform and the inhibitor at various concentrations are prepared in the buffer.
-
The enzyme and inhibitor solutions are incubated to allow for binding.
-
The enzyme-inhibitor mixture is rapidly combined with CO₂-saturated water in the stopped-flow apparatus.
-
The ensuing change in pH, resulting from the enzymatic reaction, is monitored by measuring the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is calculated from the absorbance data.
-
Inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different inhibitor concentrations.
Visualizations
Experimental Workflow for CA Inhibitor Evaluation
The following diagram outlines the typical experimental process for assessing the efficacy of a potential carbonic anhydrase inhibitor.
Caption: A typical workflow for evaluating carbonic anhydrase inhibitors.
Signaling Pathway of Carbonic Anhydrase IX in Tumor Hypoxia
Carbonic Anhydrase IX is a key enzyme in the adaptation of tumor cells to hypoxic (low oxygen) conditions. Its expression is regulated by the hypoxia-inducible factor 1-alpha (HIF-1α).
Caption: The role of CA IX in the hypoxic tumor signaling pathway.
Validating Diels-Alder Adducts from 3-Phenyl-3-Sulfolene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and structural validation of Diels-Alder adducts derived from 3-phenyl-3-sulfolene. The in-situ generation of 2-phenyl-1,3-butadiene from this stable precursor offers a reliable method for the construction of complex cyclohexene derivatives. We present a comparison of this method with an alternative synthetic route to the diene, alongside a detailed examination of the structural elucidation of the resulting adducts using spectroscopic techniques.
Comparison of Diene Generation Methods
The Diels-Alder reaction with 2-phenyl-1,3-butadiene is a powerful tool for synthesizing phenyl-substituted cyclohexene rings. The choice of diene source can significantly impact the overall efficiency and practicality of the synthesis. Here, we compare the in-situ generation from 3-phenyl-3-sulfolene with a common alternative laboratory synthesis.
Table 1: Comparison of Synthetic Routes to 2-Phenyl-1,3-butadiene
| Feature | 3-Phenyl-3-sulfolene Method | Grignard/Dehydration Method |
| Starting Materials | 3-Phenyl-3-sulfolene | Acetophenone, Vinylmagnesium bromide |
| Reagent Handling | Solid, stable precursor | Grignard reagent is moisture-sensitive |
| Reaction Steps | One-pot in-situ generation and trapping | Two distinct steps: Grignard reaction followed by dehydration |
| Byproducts | Sulfur dioxide (gas) | Magnesium salts, water |
| Overall Yield | Generally high for the trapped adduct | Variable, depending on the efficiency of both steps |
| Advantages | Convenient, avoids isolation of the diene | Utilizes common and readily available starting materials |
| Disadvantages | Requires synthesis of the sulfolene precursor | Requires anhydrous conditions for the Grignard step |
Performance in Diels-Alder Reactions: A Quantitative Overview
The reactivity of in-situ generated 2-phenyl-1,3-butadiene was evaluated with a range of dienophiles. The following table summarizes the yields and observed regioselectivity of these reactions.
Table 2: Yields of Diels-Alder Adducts from 2-Phenyl-1,3-butadiene
| Dienophile | Adduct | Yield (%) | Regioselectivity |
| Maleic Anhydride | 4-Phenyl-cis-1,2,3,6-tetrahydrophthalic anhydride | ~90% | "Para" isomer favored |
| N-Phenylmaleimide | 4-Phenyl-N-phenyl-cis-1,2,3,6-tetrahydrophthalimide | 55-65% (crude) | "Para" isomer favored[1] |
| Dimethyl Acetylenedicarboxylate | Dimethyl 4-phenylcyclohexa-1,4-diene-1,2-dicarboxylate | Moderate to High | N/A |
Experimental Protocols and Structural Validation
Accurate structural determination of the Diels-Alder adducts is critical. This section provides detailed experimental protocols for the synthesis and spectroscopic validation of a representative adduct.
Synthesis of 4-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-phenyl-3-sulfolene (1 equivalent) and maleic anhydride (1.1 equivalents) in a high-boiling solvent such as xylene.
-
Heat the mixture to reflux (approximately 140 °C) for 30-45 minutes. The reaction can be monitored by the evolution of sulfur dioxide gas.[1]
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration, wash with cold petroleum ether, and air dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., xylene-petroleum ether) to obtain the pure adduct.
Structural Validation Workflow
The following diagram illustrates the typical workflow for validating the structure of the Diels-Alder adducts, employing a combination of spectroscopic and analytical techniques.
Caption: Workflow for the synthesis and structural validation of Diels-Alder adducts.
Spectroscopic Data Analysis
The structure of the Diels-Alder adducts is unequivocally confirmed through the analysis of their NMR spectra. The regiochemistry, in particular, is determined by the characteristic chemical shifts and coupling patterns of the protons in the newly formed cyclohexene ring.
¹H NMR (400 MHz, CDCl₃) of 4-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride (Predicted):
-
δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.
-
δ ~6.0 ppm (m, 1H): Olefinic proton on the cyclohexene ring.
-
δ ~3.5 ppm (m, 2H): Protons at the bridgehead positions adjacent to the anhydride.
-
δ ~2.5-3.0 ppm (m, 4H): Allylic and other aliphatic protons on the cyclohexene ring.
¹³C NMR (100 MHz, CDCl₃) of 4-Phenyl-cis-1,2,3,6-tetrahydrophthalic Anhydride (Predicted):
-
δ ~170-175 ppm: Carbonyl carbons of the anhydride.
-
δ ~135-140 ppm: Quaternary aromatic carbon and the phenyl-substituted olefinic carbon.
-
δ ~125-130 ppm: Aromatic CH carbons.
-
δ ~120-125 ppm: Unsubstituted olefinic carbon.
-
δ ~40-50 ppm: Bridgehead carbons.
-
δ ~25-35 ppm: Aliphatic carbons in the cyclohexene ring.
The specific regiochemistry ("para" isomer) is confirmed by the presence of a single olefinic proton in the ¹H NMR spectrum and the chemical shifts of the olefinic carbons in the ¹³C NMR spectrum. 2D NMR techniques such as COSY and HSQC would be employed to definitively assign all proton and carbon signals and confirm the connectivity.
Conclusion
The in-situ generation of 2-phenyl-1,3-butadiene from 3-phenyl-3-sulfolene provides a convenient and efficient route for the synthesis of a variety of phenyl-substituted cyclohexene derivatives via the Diels-Alder reaction. The structure of the resulting adducts can be reliably validated through a combination of one- and two-dimensional NMR spectroscopy. This methodology offers a valuable tool for medicinal chemists and researchers in drug development for the construction of novel carbocyclic scaffolds.
References
Comparative Study of Sulfolene-Based Solvents in Organic Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of an organic reaction. This guide provides a comparative analysis of sulfolene-based solvents against other common alternatives in key organic transformations, supported by experimental data and detailed protocols.
Sulfolene and its derivatives, particularly sulfolane (tetramethylene sulfone), have emerged as versatile and highly polar aprotic solvents with a unique combination of properties. Their high thermal stability, stability towards strong acids and bases, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to more conventional solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[1][2] This guide will delve into the performance of sulfolene-based solvents in three important classes of organic reactions: Nucleophilic Aromatic Substitution (SNAr), Diels-Alder reactions, and Cationic Ring-Opening Polymerization (CROP).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in the synthesis of pharmaceuticals and other fine chemicals. The choice of solvent can dramatically affect the reaction rate by influencing the solubility of the reactants and stabilizing the charged intermediates.
Data Presentation
The following table summarizes the second-order rate constants for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in various dipolar aprotic solvents.
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) |
| Sulfolane | 43.3 | 4.8 | Estimated to be in the range of 10-20 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 17.5 |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 4.5 |
| Acetonitrile | 37.5 | 3.92 | 0.85 |
| Acetone | 20.7 | 2.88 | 0.13 |
Experimental Protocol: Nucleophilic Aromatic Substitution of 1-chloro-2,4-dinitrobenzene with Piperidine in Sulfolane
This protocol is adapted from procedures for similar SNAr reactions in polar aprotic solvents.
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Piperidine
-
Sulfolane (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
UV-Vis spectrophotometer or HPLC for reaction monitoring
Procedure:
-
Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in sulfolane (e.g., 0.01 M).
-
Prepare a stock solution of piperidine in sulfolane (e.g., 0.1 M).
-
In a thermostated reaction vessel equipped with a magnetic stirrer, add a known volume of the 1-chloro-2,4-dinitrobenzene solution.
-
Allow the solution to reach the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a known volume of the piperidine solution to the reaction vessel with vigorous stirring.
-
Monitor the progress of the reaction by periodically withdrawing aliquots from the reaction mixture and analyzing them by UV-Vis spectrophotometry (monitoring the formation of the product, N-(2,4-dinitrophenyl)piperidine) or HPLC.
-
The pseudo-first-order rate constant can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant is then calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. While often performed in nonpolar solvents, the use of polar aprotic solvents can sometimes influence the reaction rate and selectivity. 3-Sulfolene, a solid at room temperature, serves as both a solvent and a convenient in situ source of 1,3-butadiene upon heating.
Data Presentation
The following table compares the reaction time and yield for the Diels-Alder reaction between in situ generated 1,3-butadiene (from 3-sulfolene) and maleic anhydride in the presence of xylene as a co-solvent. While a direct comparison with other primary solvents for this specific setup is not available, the data highlights the efficiency of this method.
| Diene Source | Dienophile | Solvent/Co-solvent | Reaction Time (reflux) | Yield (%) |
| 3-Sulfolene | Maleic Anhydride | Xylene | 30 minutes | 89 |
Experimental Protocol: Diels-Alder Reaction of 3-Sulfolene and Maleic Anhydride
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene (anhydrous)
-
Petroleum ether
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 3-sulfolene (1.0 eq), maleic anhydride (0.9 eq), and a minimal amount of xylene to facilitate stirring.
-
Assemble a reflux apparatus and heat the mixture gently to dissolve the solids.
-
Once dissolved, increase the heating to maintain a steady reflux. The 3-sulfolene will decompose to 1,3-butadiene and sulfur dioxide gas. The butadiene will then react with the maleic anhydride.
-
Continue refluxing for 30 minutes.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Add a sufficient amount of petroleum ether to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with a small amount of cold petroleum ether and allow it to air dry.
Cationic Ring-Opening Polymerization (CROP)
Sulfolane has been shown to be an excellent solvent for the cationic ring-opening polymerization (CROP) of 2-oxazolines, leading to the formation of poly(2-oxazoline)s, a class of polymers with significant biomedical applications. Studies have demonstrated that sulfolane can significantly accelerate the rate of polymerization compared to other common solvents.
Data Presentation
The following table presents the apparent propagation rate constants (kp,app) for the polymerization of 2-ethyl-2-oxazoline initiated by methyl tosylate in different solvents.
| Solvent | Dielectric Constant (ε) | kp,app at 140°C (10⁻³ L mol⁻¹ s⁻¹) |
| Sulfolane | 43.3 | 24.0 |
| Acetonitrile | 37.5 | 4.0 |
| Chlorobenzene | 5.6 | 1.0 |
Experimental Protocol: Cationic Ring-Opening Polymerization of 2-Ethyl-2-Oxazoline in Sulfolane
Materials:
-
2-Ethyl-2-oxazoline (distilled and dried)
-
Methyl tosylate (initiator)
-
Sulfolane (anhydrous)
-
Schlenk line or glovebox for inert atmosphere
-
Polymerization tubes or flasks
-
Thermostated oil bath
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the desired amount of anhydrous sulfolane to a polymerization vessel.
-
Add the purified 2-ethyl-2-oxazoline monomer to the solvent.
-
Add the methyl tosylate initiator via syringe.
-
Place the sealed polymerization vessel in a preheated oil bath at the desired reaction temperature (e.g., 140°C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by adding a nucleophilic quenching agent (e.g., a solution of water or an amine in a suitable solvent).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Visualizations
Experimental Workflow for Solvent Comparison
Caption: Workflow for comparing solvent performance.
Logical Relationship in Solvent Selection
Caption: Decision-making process for solvent selection.
Conclusion
Sulfolene-based solvents, particularly sulfolane, offer a compelling set of properties for various organic reactions. Their high polarity can lead to significant rate enhancements, as seen in the cationic ring-opening polymerization of 2-oxazolines. In reactions like the Diels-Alder, 3-sulfolene provides a convenient and safe source of gaseous dienes. While direct comparative data for SNAr reactions in sulfolane is still emerging, its physicochemical properties suggest it is a strong candidate to rival DMSO in performance. Researchers are encouraged to consider sulfolene-based solvents as powerful tools in their synthetic endeavors, keeping in mind the specific requirements of their reactions and downstream processing needs.
References
A Comparative Guide to Diene Precursors: Alternatives to 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, 3-sulfolenes serve as invaluable, stable precursors to often volatile 1,3-dienes. This guide provides a comparative analysis of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide and its alternatives, supported by experimental data and detailed protocols to inform your selection process.
Introduction to 3-Sulfolenes in Diels-Alder Reactions
3-Sulfolenes, also known as 2,5-dihydrothiophene 1,1-dioxides, are crystalline solids that, upon heating, undergo a cheletropic elimination of sulfur dioxide to generate a 1,3-diene in situ. This method offers significant advantages over the direct use of gaseous or low-boiling dienes, providing enhanced safety and procedural simplicity. The substituent on the sulfolene ring dictates the structure of the resulting diene, thereby influencing the subsequent Diels-Alder reaction's kinetics and stereoselectivity. The general reaction scheme is depicted below.
Caption: Workflow of 3-sulfolenes as diene precursors in Diels-Alder reactions.
The choice of substituent on the 3-sulfolene backbone has a significant impact on the reactivity of the generated diene. Electron-donating groups on the diene generally accelerate the reaction with electron-poor dienophiles, a cornerstone of the normal-electron-demand Diels-Alder reaction.[1] Conversely, bulky substituents can influence the conformational equilibrium of the diene, potentially affecting reaction rates.[2]
Performance Comparison of Substituted 3-Sulfolenes
The following table summarizes the performance of various substituted 3-sulfolenes in the Diels-Alder reaction with maleic anhydride, a common dienophile. The data has been compiled to provide a comparative overview of reaction yields under typical conditions.
| 3-Sulfolene Derivative | Diene Generated | Dienophile | Solvent | Conditions | Yield (%) | Reference(s) |
| 3-Sulfolene | 1,3-Butadiene | Maleic Anhydride | Xylene | Reflux, 30 min | 89-97% | [3][4] |
| 3-Sulfolene | 1,3-Butadiene | Maleic Anhydride | Toluene | Reflux, 1 hr | 77.6% | [5] |
| 3-Sulfolene | 1,3-Butadiene | Maleic Anhydride | - | Reflux | 49.31% | [6] |
| 3-Methyl-2,5-dihydrothiophene 1,1-dioxide | Isoprene | Maleic Anhydride | Not specified | Not specified | - | [7] |
| This compound | 1-Phenyl-1,3-butadiene | Maleic Anhydride | Not specified | Not specified | - | [8] |
Note: Direct comparative data for all derivatives under identical conditions is limited. The presented data is collated from various sources.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a Diels-Alder adduct using a 3-sulfolene precursor and for the synthesis of the parent 3-sulfolene.
General Procedure for Diels-Alder Reaction of 3-Sulfolene and Maleic Anhydride
This protocol is a generalized procedure based on common laboratory practices for this reaction.[3][9][10]
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Maleic anhydride
-
Xylene (anhydrous)
-
Petroleum ether (for recrystallization)
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
Procedure:
-
To a 25 mL round-bottom flask, add 3-sulfolene (e.g., 2.5 g), maleic anhydride (e.g., 1.5 g), and anhydrous xylene (e.g., 1-2 mL).
-
Add a magnetic stir bar to the flask and fit it with a reflux condenser.
-
Gently heat the mixture with stirring. The solids should dissolve before the solvent begins to reflux.
-
Once the solids have dissolved, increase the heat to bring the mixture to a moderate reflux. Continue refluxing for approximately 30-60 minutes. During this time, the 3-sulfolene decomposes to 1,3-butadiene and sulfur dioxide gas, and the butadiene reacts with maleic anhydride.
-
After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.
-
To induce crystallization of the product, add petroleum ether to the cooled reaction mixture.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether.
-
Allow the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, to air dry.
Caption: Step-by-step workflow for the synthesis of a Diels-Alder adduct.
Synthesis of 3-Sulfolene
The parent 3-sulfolene is typically synthesized via a cycloaddition reaction between 1,3-butadiene and sulfur dioxide.[11]
Materials:
-
1,3-Butadiene (liquefied)
-
Sulfur dioxide (liquefied)
-
Autoclave or sealed pressure vessel
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
In a cooled autoclave or pressure vessel, combine liquefied 1,3-butadiene and liquefied sulfur dioxide.
-
Add a small amount of a polymerization inhibitor such as hydroquinone.
-
Seal the vessel and allow the reaction to proceed. The reaction can be carried out at room temperature over several days or accelerated by heating (e.g., 130°C for 30 minutes).
-
After the reaction is complete, cool the vessel and carefully vent any excess pressure.
-
The solid 3-sulfolene product can be collected and purified by recrystallization if necessary.
Signaling Pathways and Logical Relationships
The utility of 3-sulfolenes is rooted in the thermodynamics of the cheletropic extrusion and the subsequent cycloaddition. The overall process can be visualized as a logical progression from a stable precursor to a functionalized six-membered ring.
Caption: Logical flow from a stable 3-sulfolene to the final Diels-Alder adduct.
Conclusion
This compound and its analogs are highly effective and convenient precursors for the in situ generation of 1,3-dienes for Diels-Alder reactions. The choice of the specific sulfolene derivative allows for the controlled introduction of substituents into the diene framework, thereby influencing the outcome of the cycloaddition. While direct, side-by-side comparative data remains somewhat sparse in the literature, the provided protocols and collated yield information offer a valuable starting point for the selection of the most appropriate reagent for a given synthetic target. The operational simplicity and enhanced safety of using solid sulfolenes over gaseous dienes underscore their continued importance in modern organic synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Lab report #4: Diels-Alder Reaction [docs.google.com]
- 4. Experiment #4 [sas.upenn.edu]
- 5. ntrl.ntis.gov [ntrl.ntis.gov]
- 6. scribd.com [scribd.com]
- 7. Synthesis and properties of some 2,5-dihydrothiophene 1,1-dioxides [vtechworks.lib.vt.edu]
- 8. 57465-40-4|this compound|BLD Pharm [bldpharm.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. 3-Sulfolene | C4H6O2S | CID 6498 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Sulfonating Agents: Benchmarking 3-Phenyl-1,2,4-dithiazoline-5-one
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the introduction of sulfur atoms into organic molecules is a critical transformation. This guide provides a comprehensive comparison of 3-phenyl-1,2,4-dithiazoline-5-one, a highly efficient sulfurizing reagent, against other commonly used alternatives, namely Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal reagent for their specific synthetic needs.
Introduction to 3-Phenyl-1,2,4-dithiazoline-5-one
It is important to clarify a potential point of confusion regarding the nomenclature of the primary subject of this guide. While the topic refers to "3-phenyl-3-sulfolene," the highly efficient sulfurizing reagent with this phenyl substitution is chemically identified as 3-phenyl-1,2,4-dithiazoline-5-one . This compound is also known by the acronym POS (PolyOrg Sulfa). Throughout this guide, we will refer to it by its correct chemical name or as the POS reagent.
The POS reagent has emerged as a potent sulfur-transfer agent, particularly in the synthesis of oligonucleotide phosphorothioates, a crucial modification in antisense drug development.[1][2] Its performance benchmarks, especially in terms of efficiency, stability, and handling, position it as a strong competitor to more traditional sulfurizing agents.
Performance Comparison of Sulfonating Agents
The selection of a sulfurizing agent is dictated by several factors, including the substrate, desired product, reaction conditions, and scalability. The following tables summarize the quantitative performance of the POS reagent, Lawesson's Reagent, and P₄S₁₀ in key applications.
Table 1: Sulfonating Efficiency in Oligonucleotide Synthesis
| Reagent | Efficiency | Reaction Time | Key Advantages | Disadvantages |
| 3-Phenyl-1,2,4-dithiazoline-5-one (POS) | > 99.8%[2] | 1 minute[2] | Highly stable in solution, highly soluble in acetonitrile, low cost, no foul odor.[1][2][3] | Primarily documented for oligonucleotide synthesis. |
| Beaucage Reagent | High | 4 minutes (for similar results to POS with some substrates)[4] | Commercially available.[1] | Suboptimal stability, byproduct can be an oxidizing agent.[1][2] |
| DDTT (Sulfurizing Reagent II) | High | 2-4 minutes (RNA synthesis)[4] | More efficient than Beaucage Reagent for RNA sulfurization, stable in solution.[4] | Requires pyridine for dissolution.[1] |
| Phenylacetyl disulfide (PADS) | >99.9% (with aged solution)[5] | Variable | Used in large-scale synthesis.[5] | Unpleasant odor, requires pyridine for dissolution, variable efficiency with fresh solutions.[1][5] |
Table 2: General Thionation of Carbonyl Compounds
| Reagent | Substrate Scope | Typical Yields | Typical Conditions | Key Advantages | Disadvantages |
| Lawesson's Reagent | Ketones, esters, amides, lactones[6][7][8][9] | Good to excellent[6][7][8][9] | Reflux in toluene or xylene | Milder than P₄S₁₀, commercially available. | Byproducts can complicate purification.[6][7][8][9] |
| Phosphorus Pentasulfide (P₄S₁₀) | Ketones, esters, amides | Moderate to excellent | Higher temperatures and excess reagent often needed compared to Lawesson's Reagent. | Low cost, widely available. | Harsher reaction conditions, can lead to side reactions. |
| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Ketones, esters, amides, lactones | Comparable or superior to Lawesson's Reagent[6][7][8][9] | Reflux in a suitable solvent | Easy removal of byproducts by hydrolytic workup or filtration.[6][7][8][9] | Requires the use of two reagents. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the use of each of the compared sulfurizing reagents.
Protocol 1: Sulfurization of Oligonucleotides using 3-Phenyl-1,2,4-dithiazoline-5-one (POS)
This protocol is based on the solid-phase synthesis of oligonucleotide phosphorothioates.
Materials:
-
3-Phenyl-1,2,4-dithiazoline-5-one (POS reagent)
-
Anhydrous acetonitrile (CH₃CN)
-
Controlled pore glass (CPG) solid support with initial nucleoside
-
Standard phosphoramidite monomers and synthesis reagents
-
Automated DNA/RNA synthesizer
-
Concentrated ammonium hydroxide (NH₄OH)
Procedure:
-
Reagent Preparation: Prepare a 0.1 M solution of the POS reagent in anhydrous acetonitrile.[2]
-
Automated Synthesis: The synthesis is performed on an automated synthesizer on a 1 µmol scale.[2]
-
Sulfurization Step: Following the coupling of each phosphoramidite monomer, the sulfurization is carried out by introducing the 0.1 M POS solution. A reaction time of 1 minute is employed.[2]
-
Cleavage and Deprotection: After the completion of the oligonucleotide chain elongation, the CPG support is treated with concentrated ammonium hydroxide (1 mL per 1 µmol of synthesis) at 55°C for 6 hours to cleave the oligonucleotide and remove protecting groups.[2]
-
Workup: The CPG is removed by filtration, and the ammonium hydroxide solution is lyophilized to yield the crude oligonucleotide phosphorothioate.
-
Analysis: The purity and efficiency of sulfurization are determined by reverse-phase HPLC and mass spectrometry. The P=O impurity is typically less than 0.2%.[2]
Protocol 2: General Thionation of a Ketone using Lawesson's Reagent
Materials:
-
Ketone substrate
-
Lawesson's Reagent
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
A solution of the ketone (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Lawesson's Reagent (0.5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding thioketone.
Protocol 3: Thionation of an Amide using Phosphorus Pentasulfide (P₄S₁₀)
Materials:
-
Amide substrate
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous pyridine or toluene
-
Ice-water bath
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
Procedure:
-
The amide (1 equivalent) is dissolved in anhydrous pyridine or toluene in a round-bottom flask under an inert atmosphere.
-
Phosphorus pentasulfide (0.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature with an ice-water bath if the reaction is exothermic.
-
After the addition is complete, the mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude thioamide is purified by recrystallization or column chromatography.
Visualizing the Experimental Workflow and Reaction Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a general reaction pathway.
Caption: Workflow for oligonucleotide phosphorothioate synthesis using the POS reagent.
Caption: Generalized reaction pathway for the thionation of a carbonyl compound.
Conclusion
3-Phenyl-1,2,4-dithiazoline-5-one (POS reagent) stands out as a superior sulfurizing agent for specialized applications like oligonucleotide synthesis, offering exceptional efficiency, stability, and ease of use.[2] For more general thionation of carbonyl compounds, Lawesson's Reagent provides a milder alternative to the harsher conditions often required for P₄S₁₀. The combination of P₄S₁₀ with hexamethyldisiloxane presents a promising method that combines the potency of P₄S₁₀ with a simplified workup.[6][7][8][9] The choice of reagent will ultimately depend on the specific requirements of the chemical transformation, including substrate sensitivity, desired purity, and scalability of the reaction. This guide provides the necessary data to make an informed decision for your research and development endeavors.
References
- 1. polyorginc.com [polyorginc.com]
- 2. WO1999003873A2 - Novel sulfurizing reagent 3-phenyl-1,2,4-dithiazoline-5-one - Google Patents [patents.google.com]
- 3. polyorginc.com [polyorginc.com]
- 4. glenresearch.com [glenresearch.com]
- 5. organica1.org [organica1.org]
- 6. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane [scite.ai]
- 9. audreyli.com [audreyli.com]
Distinguishing Isomeric Sulfur Compounds: A Guide to 17O NMR Spectroscopy of Sulfolenes and Sultines
For researchers in synthetic chemistry and drug development, the unambiguous identification of isomeric products is a critical challenge. The reaction of 1,3-dienes with sulfur dioxide can yield two distinct isomeric structures: sulfolenes (2,5-dihydrothiophene-1,1-dioxides) through a cheletropic addition, and sultines (3,6-dihydro-1,2-oxathiin-2-oxides) via a hetero-Diels-Alder reaction. While structurally similar, their distinct chemical properties necessitate reliable analytical methods for differentiation. This guide provides a comprehensive comparison of how 17O Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool to distinguish between these two classes of organosulfur compounds, supported by experimental data.
The Decisive Power of 17O NMR Chemical Shifts
Oxygen-17 NMR spectroscopy, although less common than 1H or 13C NMR due to the low natural abundance and quadrupolar nature of the 17O isotope, offers a direct probe into the electronic environment of the oxygen atoms within the sulfonyl and sulfinyl groups of sulfolenes and sultines, respectively.[1][2][3] The chemical shifts of the 17O nuclei in these compounds are highly sensitive to the bonding and structure of the sulfur-oxygen framework, providing a clear basis for differentiation.[4]
Experimental studies have demonstrated that the 17O NMR chemical shifts of sulfolenes and sultines occupy distinct and non-overlapping regions.[1][2] This significant difference in resonance frequencies allows for the straightforward assignment of the correct isomeric structure.
Comparative 17O NMR Data
The following table summarizes experimentally obtained 17O NMR chemical shift data for a series of sulfolene and sultine derivatives, highlighting the clear distinction between the two classes of compounds.
| Compound Class | Derivative | 17O Chemical Shift (δ / ppm) |
| Sulfolenes | 3-methyl-2,5-dihydrothiophene-1,1-dioxide | 165 |
| 3,4-dimethyl-2,5-dihydrothiophene-1,1-dioxide | 163 | |
| (E)-3-methoxy-2,5-dihydrothiophene-1,1-dioxide | 168 | |
| Sultines | 4-methyl-3,6-dihydro-1,2-oxathiin-2-oxide | 278 |
| 4,5-dimethyl-3,6-dihydro-1,2-oxathiin-2-oxide | 277 | |
| 1,2-oxathiin[4,5-c]pyridine-2-oxide | 280 |
Data sourced from Chemistry - A European Journal, 2000, 6(10), 1858-1864.[1]
As the data illustrates, sulfolenes exhibit 17O NMR signals in the range of approximately 163-168 ppm, whereas sultines resonate at a significantly downfield region of around 277-280 ppm. This substantial difference of over 100 ppm provides an unambiguous diagnostic marker for distinguishing between the two isomeric series.
Experimental Protocol for 17O NMR Spectroscopy
The following provides a general methodology for the acquisition of 17O NMR spectra for the differentiation of sulfolenes and sultines, based on established experimental practices.
1. Sample Preparation:
-
Samples are typically prepared by dissolving the compound of interest in a suitable solvent, such as acetonitrile or chloroform-d.
-
Due to the low natural abundance of 17O (0.037%), relatively high sample concentrations are often required to obtain a satisfactory signal-to-noise ratio within a reasonable acquisition time.[3] For challenging samples, 17O-enrichment may be necessary.[5]
2. NMR Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer.
-
A broadband probe tuned to the 17O frequency is utilized.
-
Due to the quadrupolar nature of the 17O nucleus and the associated broad linewidths, specific acquisition parameters are employed to maximize signal intensity and resolution.[3][6]
-
Key parameters may include a large spectral width, a short acquisition time, and a short relaxation delay.
-
Deuterated water (D2O) is commonly used as an external reference for chemical shifts.[7]
3. Data Processing:
-
A significant line broadening factor is typically applied during Fourier transformation to improve the signal-to-noise ratio of the broad 17O signals.
-
The resulting spectrum is referenced, and the chemical shifts of the observed resonances are determined.
Logical Workflow for Isomer Differentiation
The process of distinguishing between sulfolenes and sultines using 17O NMR spectroscopy can be summarized in a straightforward logical workflow.
Caption: Workflow for distinguishing sulfolenes and sultines.
Conclusion
17O NMR spectroscopy provides a definitive and reliable method for the structural elucidation of sulfolenes and sultines. The significant and consistent differences in the 17O chemical shifts between the sulfonyl group in sulfolenes and the sulfinyl group in sultines serve as a robust diagnostic tool. For researchers working with these classes of compounds, the application of 17O NMR can prevent structural misassignment and ensure the correct identification of reaction products, thereby supporting the advancement of synthetic methodologies and drug discovery programs.
References
- 1. 17O NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)--experiment and quantum calculations: synthesis of 4,9-dioxo-1,2-oxathiacyclodecane-2-oxide, a new heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-17 NMR spectroscopy of sulfolenes (2,5-dihydrothiophene-1,1-dioxides) and sultines (3,6-dihydro-1,2-oxathiin-2-oxides)-experiment and quantum calculations: Synthesis of 4,9-dioxo-1,2-oxathiacyclodecane-2-oxide, a new heterocycle [infoscience.epfl.ch]
- 3. (17O) Oxygen NMR [chem.ch.huji.ac.il]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Periodic Table: Oxygen NMR [imserc.northwestern.edu]
Safety Operating Guide
Proper Disposal of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Assessment
Key Hazard Considerations:
-
Combustible Dust: May form combustible dust concentrations in air.[1][2]
-
Aquatic Toxicity: A related compound is noted as being very toxic to aquatic life with long-lasting effects.[4]
-
Hazardous Decomposition: Upon combustion, it may produce hazardous byproducts such as sulfur oxides and carbon oxides.[1][3]
Personal Protective Equipment (PPE) Requirements
A summary of required PPE for handling this compound is provided below.
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4] Avoid skin contact.[1] |
| Respiratory Protection | If dust formation is likely, use a NIOSH-approved respirator. Provide appropriate exhaust ventilation.[1] |
Disposal Workflow
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound from the laboratory.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (solid waste)
-
Hazardous waste labels
-
Spatula or scoop
-
Chemical fume hood (if transferring significant quantities)
Procedure:
-
Preparation and Segregation:
-
Ensure all required PPE is correctly worn before handling the chemical.
-
Identify a designated hazardous waste container for solid organic chemical waste. Do not mix this waste with other waste streams like halogenated solvents, acids, or bases.[5]
-
If the original container is to be disposed of, ensure it is securely closed.
-
-
Waste Transfer:
-
If transferring the chemical from a reaction vessel or other container, do so in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of dust inhalation.[1]
-
Carefully transfer the solid this compound into the designated solid hazardous waste container using a clean spatula or scoop.
-
-
Container Management and Labeling:
-
Securely close the hazardous waste container immediately after adding the waste.[1][6]
-
Properly label the waste container with the full chemical name ("this compound"), the approximate quantity, and any relevant hazard warnings (e.g., "Irritant"). All labels must include the commonly accepted name, not just chemical formulas.[5]
-
-
Storage and Final Disposal:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.[6]
-
Follow your institution's procedures for arranging the collection of hazardous waste by a licensed environmental disposal company.
-
Complete all necessary waste disposal paperwork or manifests as required by your institution and local regulations.[4]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Procedure for a Small Spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Containment and Cleanup:
-
Avoid generating dust.[2]
-
Carefully sweep or scoop the spilled solid material into a suitable, labeled container for disposal.[4]
-
Clean the affected area thoroughly with a damp cloth or paper towels. Be aware that some sources advise against using a high-volume water jet for cleanup of the related compound, sulfolene.[1]
-
Place all cleanup materials into the hazardous waste container.
-
-
Decontamination: Wash hands and any potentially contaminated skin thoroughly with soap and water.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Logical Relationship Diagram for Disposal Decisions
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Decision-making process for the disposal of the compound.
References
- 1. cpchem.com [cpchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide (CAS No. 57465-40-4). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of the parent compound, 2,5-dihydrothiophene-1,1-dioxide (3-Sulfolene), and general safety protocols for aromatic sulfone compounds.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are anticipated to be similar to its parent compound, which is classified as a combustible dust and a serious eye irritant.[1][2][3] The presence of the phenyl group may introduce additional considerations, such as potential skin irritation and harm if swallowed, as observed in other aromatic sulfones.[4] Therefore, a cautious approach to handling is essential.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tight-sealing, meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation before use and replace them immediately if contact with the chemical occurs. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Full-coverage clothing | Long pants and closed-toe shoes are mandatory. | |
| Respiratory Protection | NIOSH-approved respirator | Required when working in areas with poor ventilation or when dust generation is likely. |
Operational and Handling Plan
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Handling:
-
Wear the complete set of recommended PPE.
-
Avoid creating dust. Use techniques that minimize the dispersal of the solid compound.
-
If transferring the compound, use a scoop or spatula. Avoid pouring, which can generate dust.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed bag or container and dispose of as hazardous waste. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
